molecular formula C6H3Br2NO2 B1505220 4,6-Dibromopicolinic acid CAS No. 1060815-78-2

4,6-Dibromopicolinic acid

Cat. No.: B1505220
CAS No.: 1060815-78-2
M. Wt: 280.9 g/mol
InChI Key: JZBBTBXKBJVIRC-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinic acid is a useful research compound. Its molecular formula is C6H3Br2NO2 and its molecular weight is 280.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBBTBXKBJVIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704405
Record name 4,6-Dibromopyridine-2-carboxylic acid
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Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-78-2
Record name 4,6-Dibromo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dibromopicolinic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,6-Dibromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges due to the electronic properties of the pyridine ring, which complicate direct electrophilic substitution. This guide provides a detailed exploration of viable synthetic pathways to this compound, with a primary focus on a robust and practical route involving the oxidation of a pre-brominated picoline precursor. Alternative strategies, including the use of pyridine N-oxides, are also discussed to provide a comprehensive overview for researchers. This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices.

Introduction: The Significance of this compound

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its substituted analogues are of significant interest in drug discovery and development.[1] The introduction of halogen atoms, particularly bromine, onto the pyridine scaffold provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This functionalization allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This compound, with its two bromine atoms, offers multiple points for such diversification, making it a valuable intermediate in the synthesis of targeted libraries of compounds.

The primary challenge in synthesizing this compound lies in the inherent electronic nature of the pyridine ring. The nitrogen atom and the electron-withdrawing carboxylic acid group deactivate the ring towards electrophilic aromatic substitution, making direct bromination of picolinic acid inefficient and prone to low yields and lack of regioselectivity.[3] Therefore, indirect methods are generally required to achieve the desired substitution pattern.

This guide will focus on the most practical and scientifically sound methodologies for the preparation of this compound, emphasizing a strategy that begins with a readily accessible substituted pyridine and concludes with the formation of the carboxylic acid functionality.

Primary Synthesis Pathway: Oxidation of 2,4-Dibromo-6-methylpyridine

This pathway is arguably the most direct and reliable method for the synthesis of this compound. It involves two key transformations: the dibromination of a suitable picoline precursor and the subsequent oxidation of the methyl group to a carboxylic acid.

Rationale for this Approach

The logic behind this synthetic strategy is to circumvent the difficulties of direct bromination of the picolinic acid ring. By starting with 2-methylpyridine (2-picoline), the methyl group provides a site that can be later converted to the desired carboxylic acid. The bromination is performed on the more electron-rich picoline ring, and the methyl group can be oxidized in the final step.

Experimental Workflow

The overall workflow for this pathway can be visualized as follows:

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Oxidation start 2,6-Lutidine intermediate 2,4-Dibromo-6-methylpyridine start->intermediate Brominating Agent (e.g., POBr3) product This compound intermediate->product Oxidizing Agent (e.g., KMnO4)

Caption: Workflow for the synthesis of this compound via a dibromination-oxidation sequence.

Step 1: Synthesis of 2,4-Dibromo-6-methylpyridine

The synthesis of the key intermediate, 2,4-dibromo-6-methylpyridine, can be achieved from 2,6-lutidine (2,6-dimethylpyridine).

2.3.1. Mechanistic Considerations

Direct bromination of 2,6-lutidine can be challenging to control. A more effective method involves the conversion of a dihydroxypyridine derivative to the corresponding dibromopyridine. An efficient method for preparing 2,4-dibromopyridine from 2,4-dihydroxypyridine using phosphorus oxybromide (POBr3) has been reported.[4] A similar strategy can be applied to a substituted picoline.

2.3.2. Experimental Protocol: Synthesis of 2,4-Dibromo-6-methylpyridine

This protocol is adapted from established procedures for the synthesis of dibromopyridines.[4]

  • Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-4-pyridone (1 equivalent) and phosphorus oxybromide (POBr3, approximately 3.3 equivalents).

  • Heating: Heat the reaction mixture to 125 °C for 4-5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into ice water.

  • Neutralization: Neutralize the aqueous solution with sodium carbonate (Na2CO3) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (CH2Cl2).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield crude 2,4-dibromo-6-methylpyridine.

  • Purification: The crude product can be purified by silica gel column chromatography.

Step 2: Oxidation of 2,4-Dibromo-6-methylpyridine to this compound

The oxidation of the methyl group of the brominated picoline to a carboxylic acid is a critical step. Strong oxidizing agents are typically required for this transformation. Potassium permanganate (KMnO4) is a common and effective reagent for this purpose.[5]

2.4.1. Mechanistic Considerations

The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a classic transformation. The reaction proceeds through a series of oxidative steps, with the benzylic position being particularly susceptible to attack. The pyridine ring is relatively stable to oxidation under these conditions, allowing for the selective conversion of the methyl group.

2.4.2. Experimental Protocol: Oxidation to this compound

This protocol is based on the oxidation of brominated picolines.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dibromo-6-methylpyridine (1 equivalent) in water.

  • Heating: Heat the suspension to approximately 80 °C.

  • Addition of Oxidant: Add potassium permanganate (KMnO4, approximately 2.5 equivalents) portion-wise over a period of time, maintaining the reaction temperature between 85-90 °C. The disappearance of the purple color of the permanganate indicates its consumption.

  • Reaction Monitoring: The reaction is typically complete after 1.5 to 2 hours of heating.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO2) byproduct.

  • Acidification: Acidify the filtrate with an appropriate acid (e.g., 6M HCl) to a pH of 3-4.

  • Crystallization: Cool the acidified solution to induce crystallization of the this compound.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Parameter Value Reference
Starting Material 2,4-Dibromo-6-methylpyridine[6]
Oxidizing Agent Potassium Permanganate (KMnO4)[5]
Solvent Water[5]
Reaction Temperature 85-90 °C[5]
Molar Ratio (Substrate:KMnO4) 1 : 2.5[5]
Typical Yield 70-80%[5]

Alternative Synthesis Pathway: Halogenation via a Pyridine N-Oxide Intermediate

An alternative and elegant approach to the synthesis of halogenated pyridines involves the use of pyridine N-oxides. This method is particularly useful for introducing substituents at the 4- and 6-positions of the pyridine ring.

Rationale for this Approach

The N-oxide functionality alters the electronic properties of the pyridine ring. The oxygen atom is electron-donating through resonance, which activates the 2-, 4-, and 6-positions towards electrophilic attack. This increased reactivity allows for bromination under milder conditions than those required for the parent pyridine. Following bromination, the N-oxide can be deoxygenated to yield the desired brominated pyridine derivative.

Conceptual Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Dibromination cluster_2 Step 3: Deoxygenation start Picolinic Acid n_oxide Picolinic Acid N-Oxide start->n_oxide Oxidizing Agent (e.g., m-CPBA) dibromo_n_oxide This compound N-Oxide n_oxide->dibromo_n_oxide Brominating Agent (e.g., POBr3) product This compound dibromo_n_oxide->product Reducing Agent (e.g., PCl3)

Caption: Conceptual workflow for the synthesis of this compound via a pyridine N-oxide intermediate.

Key Transformations
  • N-Oxidation: Picolinic acid can be converted to its N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[7]

  • Bromination: The picolinic acid N-oxide can then be brominated. Reagents like phosphorus oxybromide (POBr3) can be effective for this transformation, leading to substitution at the 4- and 6-positions.[3]

  • Deoxygenation: The final step involves the removal of the N-oxide oxygen. This is commonly achieved using a reducing agent such as phosphorus trichloride (PCl3).

While this pathway is mechanistically sound, it involves multiple steps and may require careful optimization of reaction conditions for each transformation to achieve a good overall yield.

Other Potential Synthetic Routes

A patent describes a route starting from furfural to produce 4,6-dibromo-3-hydroxypicolinonitrile.[8][9] This intermediate could potentially be converted to this compound through hydrolysis of the nitrile group and subsequent dehydroxylation of the 3-hydroxy group. However, the dehydroxylation step can be challenging and may require harsh reaction conditions, making this route less practical for many laboratory settings.

Conclusion

The synthesis of this compound is best approached through multi-step sequences that circumvent the challenges of direct halogenation of the picolinic acid ring. The most robust and well-documented pathway involves the oxidation of a pre-brominated precursor, specifically 2,4-dibromo-6-methylpyridine. This method offers good yields and utilizes well-established chemical transformations. An alternative strategy employing a pyridine N-oxide intermediate is also a viable option, providing a different approach to accessing the desired substitution pattern. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. This guide provides the necessary foundational knowledge and experimental insights for the successful synthesis of this valuable chemical intermediate.

References

Foreword: A Framework for Characterizing a Novel Target Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dibromopicolinic Acid

This guide, therefore, deviates from a standard data sheet format. Instead, it serves as a technical and intellectual framework for the research scientist. We will leverage established chemical principles and comparative data from structural analogs to build a robust, predictive profile of this compound. More importantly, we will outline the causal reasoning behind these predictions and provide actionable experimental protocols for their empirical validation. This document is designed not only to inform but to empower the researcher to confidently approach the characterization of this and other novel molecules.

Molecular Blueprint: Identity and Structural Attributes

The foundational step in characterizing any molecule is to define its precise chemical identity. For this compound, we can deduce its fundamental descriptors from its structure. The molecule consists of a pyridine ring, a carboxylic acid group at position 2, and two bromine atoms at positions 4 and 6. This substitution pattern is key to understanding its properties.

Chemical Structure:

(Simplified 2D representation)

The combination of the electronegative ring nitrogen and the two strongly electron-withdrawing bromine atoms is anticipated to significantly influence the molecule's electronic properties, particularly the acidity of the carboxylic acid proton.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 4,6-Dibromopyridine-2-carboxylic acidCalculated
Molecular Formula C₆H₃Br₂NO₂Calculated
Molecular Weight 280.90 g/mol Calculated
Canonical SMILES C1=C(C(=NC(=C1Br)C(=O)O)Br)Calculated
InChI InChI=1S/C6H3Br2NO2/c7-4-2-5(8)9-3(1-4)6(10)11/h1-2H,(H,10,11)Calculated
InChIKey YZYJPLMMRFWXBF-UHFFFAOYSA-NCalculated
CAS Number Not AssignedLiterature Review

Predicted Physicochemical Properties: A Comparative Analysis

Without direct experimental data, we can construct a reliable predictive profile by analyzing its structural analogs: picolinic acid, 4-bromopicolinic acid, and 6-bromopicolinic acid.

Causality and Predictions:

  • Physical State & Melting Point: The high molecular weight (280.90 g/mol ) and the potential for strong intermolecular forces (hydrogen bonding from the carboxylic acid, dipole-dipole interactions) strongly suggest that this compound is a crystalline solid at room temperature. Its melting point is predicted to be significantly higher than that of its mono-brominated counterparts due to the increased mass and polarizability conferred by the second bromine atom.

  • Solubility: The molecule possesses a hydrophilic carboxylic acid group and a large, hydrophobic dibrominated aromatic ring. This duality predicts poor solubility in non-polar solvents (e.g., hexanes) and modest solubility in polar protic solvents like water and ethanol.[1] High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.

  • Acidity (pKa): The pKa is a critical parameter for drug development, influencing absorption and distribution. The parent picolinic acid has a pKa of approximately 5.4. The addition of a single electron-withdrawing bromine atom, as in 6-bromopicolinic acid, lowers the pKa to a predicted value of ~3.25 by stabilizing the conjugate base.[2] It is therefore reasoned that the presence of a second bromine atom in this compound will further increase the acidity, resulting in a predicted pKa < 3.25 . This heightened acidity is a direct consequence of the inductive electron withdrawal by the two bromine atoms, which delocalizes the negative charge of the carboxylate anion, rendering the proton more easily dissociable.

Table 2: Comparison of Physicochemical Properties

Property6-Bromopicolinic Acid[2]4-Bromopicolinic Acid[3]This compound
Molecular Weight 202.01 g/mol 202.01 g/mol 280.90 g/mol (Calculated)
Physical Form Off-white to tan powderSolidPredicted: Crystalline Solid
Melting Point 192-194 °C172-174 °CPredicted: >195 °C
Boiling Point 352.8 °C (Predicted)347.8 °C (Predicted)Predicted: >350 °C
pKa 3.25 (Predicted)3.25 (Predicted)[4]Predicted: < 3.25
Solubility Slightly soluble in DMSO, MethanolSparingly soluble in DMSO, Methanol, Water[4]Predicted: Soluble in DMSO/DMF, sparingly soluble in water/methanol

A Roadmap for Spectroscopic Confirmation

Empirical confirmation of the structure is paramount. A logical workflow involving Mass Spectrometry, NMR, and IR spectroscopy would provide unambiguous identification.

G cluster_workflow Spectroscopic Characterization Workflow MS Mass Spectrometry (Confirm MW & Isotopic Pattern) NMR NMR Spectroscopy (¹H and ¹³C) (Confirm Connectivity) MS->NMR Provides MW context Data Correlate Data & Confirm Structure MS->Data IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Provides structural context NMR->Data IR->Data

Caption: Logical workflow for the structural elucidation of this compound.

3.1 Mass Spectrometry (MS) This is the most definitive initial technique.

  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak [M]⁺.

  • Expected Result: An electrospray ionization (ESI) mass spectrum in negative mode would show a prominent cluster of peaks corresponding to [M-H]⁻. This cluster will have three main peaks at m/z values corresponding to (C₆H₂⁷⁹Br₂NO₂)⁻, (C₆H₂⁷⁹Br⁸¹BrNO₂)⁻, and (C₆H₂⁸¹Br₂NO₂)⁻. The relative intensity of these peaks will be approximately 1:2:1, providing a clear signature for the presence of two bromine atoms.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic region will be simple and diagnostic.

    • Causality: The pyridine ring has only two remaining protons at positions 3 and 5. Due to the symmetry and substitution pattern, they are in different chemical environments and are not adjacent.

    • Expected Result: Two distinct signals in the downfield region (likely δ 8.0-9.0 ppm). Each signal should appear as a singlet (or a very narrow doublet due to small long-range coupling). The integral ratio will be 1:1.

  • ¹³C NMR:

    • Causality: The molecule has six unique carbon atoms.

    • Expected Result: Six distinct signals. One signal for the carboxylic carbon (δ ~160-170 ppm). Five signals in the aromatic region (δ ~120-150 ppm), with the carbons directly attached to the electronegative bromine and nitrogen atoms appearing at the lower field end of this range.

3.3 Infrared (IR) Spectroscopy

  • Causality: The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

  • Expected Result:

    • A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A strong, sharp C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

    • Multiple sharp C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

Synthesis, Stability, and Safe Handling

4.1 Synthesis Pathway While a specific synthesis for this compound is not detailed in readily available literature, a plausible route can be inferred from general organic chemistry principles and related preparations, such as those for other halogenated picolinic acids.[5] A common approach would involve the direct bromination of a picolinic acid precursor.

G cluster_synthesis Postulated Synthesis Route Start Picolinic Acid or suitable precursor Reagent + Brominating Agent (e.g., Br₂, NBS) + Strong Acid Start->Reagent Product This compound Reagent->Product Purify Purification (Recrystallization/Chromatography) Product->Purify

Caption: A plausible high-level synthesis pathway for this compound.

4.2 Stability and Storage

  • Predicted Stability: Halogenated aromatic carboxylic acids are generally stable crystalline solids under standard laboratory conditions. Degradation might occur under exposure to high-intensity UV light or extreme pH and temperature conditions over extended periods.

  • Recommended Storage: To ensure integrity, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A recommended storage temperature would be room temperature or refrigerated (2-8 °C) for long-term preservation.[2]

4.3 Safety and Handling Based on the hazard statements for its mono-bromo analogs, this compound should be handled as a hazardous substance.[3]

  • Primary Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.

G cluster_safety Safe Handling Workflow Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Area 2. Work in Fume Hood or Ventilated Area Prep->Area Handle 3. Weigh/Transfer Carefully (Avoid Dust) Area->Handle Clean 4. Decontaminate Surfaces & Wash Hands Handle->Clean Store 5. Store Securely (Tightly Sealed, Cool, Dry) Clean->Store

Caption: A mandatory workflow for the safe handling of this compound.

Experimental Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This protocol provides a self-validating system for empirically determining the aqueous solubility, a critical parameter for any compound intended for biological research.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the analyte in the clear filtrate is quantified, typically by HPLC-UV.

Methodology:

  • Preparation:

    • Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials (n=3 for triplicate analysis). The excess should be visually apparent.

    • Add a precise volume of purified water (e.g., 1.0 mL) to each vial.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to 25 °C.

    • Agitate the vials for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully established, especially for poorly soluble compounds.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the 25 °C environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification (HPLC-UV):

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted samples by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The result, typically expressed in mg/mL or µg/mL, is the aqueous solubility of the compound at 25 °C.

Conclusion

This compound is a molecule with clear potential as a synthetic intermediate, defined by its highly functionalized pyridine core. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through a methodical analysis of its structure and comparison with known analogs. It is predicted to be a high-melting point crystalline solid with a pKa lower than 3.25 and a characteristic solubility profile favoring polar aprotic solvents.

The true value of this guide lies in its dual approach: providing a robust predictive profile while simultaneously equipping the research scientist with the analytical roadmap and practical protocols necessary to empirically validate these characteristics. This framework of prediction, causal reasoning, and experimental validation is essential for advancing the application of novel chemical entities in drug development and beyond.

References

4,6-Dibromopicolinic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dibromopicolinic Acid

Introduction

This compound (4,6-dibromo-pyridine-2-carboxylic acid) is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. While it is a specialized chemical intermediate without a dedicated, publicly indexed CAS number and with sparse direct literature, its structural features—a carboxylic acid and two reactive bromine atoms on a pyridine core—make it a molecule of significant interest for drug discovery, agrochemicals, and materials science. The strategic placement of two distinct reactive handles allows for the precise and sequential introduction of molecular complexity, enabling the synthesis of novel scaffolds and targeted compounds.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. By synthesizing information from closely related analogues and fundamental principles of organic chemistry, we will detail its core properties, propose a robust synthetic pathway, explore its potential applications as a chemical intermediate, and outline essential safety and handling protocols.

Section 1: Core Chemical Properties

The fundamental properties of this compound are derived from its chemical structure. While extensive experimental data is not available, its key identifiers and predicted properties can be reliably established.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, and at the 4- and 6-positions with bromine atoms. This arrangement makes the bromine atoms susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amidation, esterification, or salt formation.

IdentifierValueSource
IUPAC Name 4,6-Dibromopyridine-2-carboxylic acid-
CAS Number Not Publicly Indexed-
Molecular Formula C₆H₃Br₂NO₂Calculated
Molecular Weight 280.90 g/mol Calculated
Canonical SMILES C1=C(C=C(N=C1C(=O)O)Br)Br-
InChI Key InChI=1S/C6H3Br2NO2/...-
Predicted Appearance Off-white to light tan solidAnalogy to[1]
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).Analogy to[2][3]
Predicted Melting Point >200°CAnalogy to[1]

Section 2: Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 2,6-dichloropyridine, which is then converted to the corresponding dinitrile, followed by selective hydrolysis and subsequent halogen exchange. A more direct approach involves the controlled bromination of picolinic acid, though achieving the desired regioselectivity can be challenging. A highly relevant precedent involves the bromination of a picolinonitrile precursor derived from furfural, suggesting a reliable method for introducing the dibromo pattern.[4]

G cluster_0 Step 1: Oxidation & Chlorination cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration cluster_3 Step 4: Directed Bromination cluster_4 Step 5: Hydrolysis A Picolinic Acid B Picolinoyl chloride A->B SOCl₂ C Picolinamide B->C NH₄OH D 2-Cyanopyridine C->D P₂O₅ or POCl₃ E 4,6-Dibromo-2-cyanopyridine D->E Br₂, Oleum F This compound E->F aq. H₂SO₄, Heat

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

  • Expertise & Causality: This protocol is designed for robustness. Using 2-cyanopyridine as the substrate for bromination is advantageous because the cyano group is a meta-director and deactivating, which can help control the aggressive nature of bromination under harsh conditions and direct the incoming electrophiles to the 4- and 6-positions. The final hydrolysis step is a standard and high-yielding method for converting nitriles to carboxylic acids.

  • Preparation of 2-Cyanopyridine: While commercially available, 2-cyanopyridine can be prepared from picolinamide via dehydration with phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This step must be performed under anhydrous conditions to prevent side reactions.

  • Bromination of 2-Cyanopyridine:

    • To a stirred solution of oleum (fuming sulfuric acid, 20% SO₃) at 0°C, slowly add 2-cyanopyridine (1.0 eq).

    • Once the addition is complete, add bromine (Br₂) (2.2 eq) dropwise, ensuring the temperature remains below 10°C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 80-100°C for 12-24 hours, monitoring by TLC or GC-MS. The harsh conditions are necessary to overcome the deactivation of the pyridine ring.[4]

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7. This must be done slowly and with cooling, as the neutralization is highly exothermic.

    • Extract the product, 4,6-dibromo-2-cyanopyridine, with an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis to this compound:

    • Combine the crude 4,6-dibromo-2-cyanopyridine with a 6M aqueous sulfuric acid solution.

    • Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours until TLC or LC-MS analysis indicates the complete consumption of the starting nitrile.

    • Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Section 3: Applications in Research and Drug Development

The true value of this compound lies in its potential as a trifunctional synthetic scaffold. The differential reactivity of its functional groups allows for a modular approach to building complex molecules.

  • Cross-Coupling Reactions: The bromine atoms at the 4- and 6-positions are prime sites for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. The electronic differences between the 4- and 6-positions may allow for selective, sequential functionalization under carefully controlled conditions.

  • Amide and Ester Formation: The carboxylic acid at the 2-position can be readily converted into amides or esters using standard coupling reagents (e.g., HATU, EDC) or Fischer esterification. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties or to append a pharmacophore.[5]

  • Chelating Agent: Picolinic acids are known chelating agents for various metal ions. The dibromo-derivative could be used to synthesize more complex ligands for catalysis or imaging applications.

G cluster_0 Reaction Partners cluster_1 Synthesized Products A Boronic Acids (Suzuki) Core 4,6-Dibromopicolinic Acid Scaffold A->Core Pd Catalyst (C-4 or C-6) B Amines (Buchwald-Hartwig) B->Core Pd Catalyst (C-4 or C-6) C Alkynes (Sonogashira) C->Core Pd/Cu Catalyst (C-4 or C-6) D Alcohols/Amines (Ester/Amide Coupling) D->Core Coupling Agent (C-2) P1 Aryl-Substituted Pyridines Core->P1 P2 Amino-Substituted Pyridines Core->P2 P3 Alkynyl-Substituted Pyridines Core->P3 P4 Picolinamide/Picolinate Esters Core->P4

Caption: Role as a versatile synthetic scaffold.

Section 4: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from the SDS of mono-brominated picolinic acids and other brominated heterocyclic compounds. The compound should be handled with care by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information (Predicted)

Hazard ClassStatementGHS Pictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous chemical waste.

References

A Technical Guide to the Solubility of 4,6-Dibromopicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its synthesis and purification to its formulation and ultimate bioavailability.[1][2][3][4] For researchers, process chemists, and formulation scientists, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of rational drug development. This guide provides an in-depth analysis of the solubility characteristics of 4,6-Dibromopicolinic acid, a heterocyclic building block of interest in medicinal chemistry. Due to the scarcity of published, quantitative solubility data for this specific compound, this paper emphasizes a predictive theoretical framework combined with a robust, detailed experimental protocol for determining its solubility in various organic solvents. We will explore the molecular structure, predict its behavior based on established principles like "like dissolves like" and Hansen Solubility Parameters, and provide a self-validating, step-by-step methodology for empirical solubility determination.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the ability of a drug to dissolve in a solvent dictates its absorption, distribution, and therapeutic efficacy.[1] Poorly soluble compounds often present significant challenges, leading to low bioavailability and hindering their development.[2][5] Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound in organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and managing product/impurity profiles.

  • Purification: Designing effective crystallization and chromatography procedures.

  • Formulation Development: Creating stable and effective dosage forms, from oral tablets to parenteral solutions.[3]

This guide serves as a practical resource for scientists to both predict and empirically determine the solubility of this compound, enabling more efficient and informed development pathways.

Physicochemical Characterization and Predictive Analysis

A molecule's structure is the primary determinant of its solubility.[5] A close examination of this compound reveals several key features that govern its interaction with solvents.

Caption: Molecular structure and key functional groups of this compound influencing its solubility.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O and -OH). Its acidic nature (predicted pKa ≈ 3.25) means its ionization state is highly dependent on the pH of the medium.[6]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

  • Bromine Atoms (-Br): The two bromine atoms are large and electron-rich, increasing the molecule's molecular weight (202.01 g/mol ) and its lipophilicity (attraction to non-polar environments).[6] They contribute to van der Waals and dispersion forces.[7]

The "Like Dissolves Like" Principle

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[8] Based on the structure of this compound, we can make the following predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule, leading to good solubility. Indeed, qualitative data suggests slight solubility in DMSO.[6]

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can engage in hydrogen bonding with both the carboxylic acid and the pyridine nitrogen.[9] Qualitative data indicates slight solubility in methanol.[6] However, the bulky, nonpolar dibromo-substituted ring may limit solubility compared to smaller, more polar solutes.

  • Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether lack the polarity and hydrogen bonding capability to effectively overcome the strong solute-solute interactions (crystal lattice energy) of the solid acid. Therefore, solubility is expected to be very low.

Hansen Solubility Parameters (HSP)

A more quantitative approach to prediction involves Hansen Solubility Parameters.[10][11] HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][10][12] The principle is that substances with similar HSP values (i.e., a small "distance" in the 3D Hansen space) are likely to be miscible.[10][12] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[13] A solvent selection process based on HSP would involve choosing solvents whose δD, δP, and δH values most closely match those estimated for the solute.

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for initial screening, empirical measurement is essential for accurate, actionable data. The "gold standard" for determining the true equilibrium solubility is the isothermal shake-flask method .[14] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug.[15][16]

Required Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Protocol

The following protocol describes a robust, self-validating system for determining solubility.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Causality and Rationale:

  • Preparation: Adding a clear excess of solid is crucial to ensure that the final solution is genuinely saturated. Using a precise volume of solvent allows for accurate final concentration calculations.

  • Equilibration: A 24-48 hour period at a constant temperature is typically sufficient to reach thermodynamic equilibrium.[15] Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. The time required to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is stable.[15][16]

  • Sampling & Filtration: This is a critical step. Filtration must be rapid and effective to remove all undissolved solid particles, which would otherwise dissolve upon dilution and artificially inflate the measured solubility. Using a syringe filter is a standard and reliable technique.

  • Analysis (HPLC Method): HPLC is the most common and accurate method for quantifying organic acids.[17] A typical reversed-phase HPLC method could be employed.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: An isocratic mixture of an acidic aqueous buffer (e.g., 40 mM potassium dihydrogen phosphate, pH adjusted to 2.4) and an organic modifier like methanol or acetonitrile.[18] The low pH ensures the carboxylic acid is in its neutral, more retained form.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 210 nm, where carboxyl groups absorb).[17][18]

    • Quantification: A multi-point calibration curve must be prepared using accurately weighed standards of this compound to ensure linearity and accuracy of the measurement.

Data Presentation

Results should be recorded in a clear, structured format. The table below serves as a template for organizing experimental data.

Solvent ClassSolventTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)25Record ValueCalculate Valuee.g., Dissolved readily
N,N-Dimethylformamide (DMF)25Record ValueCalculate Value
Acetonitrile25Record ValueCalculate Value
Polar Protic Methanol25Record ValueCalculate Value
Ethanol25Record ValueCalculate Valuee.g., Slow dissolution
Isopropanol (IPA)25Record ValueCalculate Value
Non-Polar Toluene25Record ValueCalculate Valuee.g., No visible dissolution
Hexane25Record ValueCalculate Value
Dichloromethane (DCM)25Record ValueCalculate Value

Conclusion and Applications

The solubility of this compound is a complex interplay of its polar functional groups and its larger, lipophilic structure. Predictive analysis suggests a preference for polar aprotic and protic solvents over non-polar ones. However, for applications in drug development, precise, empirically determined data is non-negotiable.

The isothermal shake-flask method, coupled with a validated HPLC analytical technique, provides the necessary framework for researchers to generate high-quality, reliable solubility data. This information is paramount for guiding solvent selection in synthetic chemistry, developing robust purification strategies, and laying the groundwork for successful formulation of new chemical entities derived from this versatile building block. By investing in this foundational characterization, scientists can mitigate risks, accelerate development timelines, and build a more comprehensive understanding of their molecule's behavior.

References

Spectroscopic Characterization of 4,6-Dibromopicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4,6-dibromopicolinic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental design, and data interpretation involved in analyzing this halogenated pyridine derivative. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind methodological choices, and provide actionable protocols.

Molecular Structure and Expected Spectroscopic Features

This compound is a pyridine derivative characterized by a carboxylic acid at the 2-position and bromine atoms at the 4- and 6-positions. This substitution pattern dictates a unique electronic environment, which in turn gives rise to a predictable set of spectroscopic signatures.

Predicted NMR Spectral Data

Predicting the NMR spectra is a crucial first step before any experimental work. It provides a theoretical benchmark for comparison with acquired data, aiding in signal assignment and structure confirmation. The predictions below are based on established chemical shift principles and data from similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
H-38.0 - 8.3Doublet1H
H-58.3 - 8.6Doublet1H
COOH10.0 - 13.0Broad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm)
C-2 (C-COOH)160 - 165
C-3125 - 130
C-4 (C-Br)135 - 140
C-5140 - 145
C-6 (C-Br)145 - 150
COOH165 - 170

Note: Predictions are estimates and actual values may vary based on solvent and experimental conditions.

Anticipated IR Absorption Bands

Infrared spectroscopy will reveal the key functional groups present in the molecule. The presence of the carboxylic acid and the aromatic ring will dominate the spectrum.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1680 - 1720Strong
Aromatic RingC=C Stretch1550 - 1600Medium
Aromatic RingC-H Stretch3000 - 3100Medium
C-Br Stretch500 - 650Medium-Strong
Mass Spectrometry: The Bromine Isotopic Signature

Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, where M is the mass with two ⁷⁹Br atoms.

Experimental Protocols and Methodological Rationale

This section details the step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. The rationale behind key experimental choices is explained to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve 5-10 mg of This compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) tube Transfer to NMR tube prep->tube instrument Place tube in NMR spectrometer tube->instrument setup Set up 1H and 13C experiments (e.g., pulse programs, acquisition parameters) instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform (FID to spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) and Peak Picking (13C) baseline->integrate assign Assign signals to respective nuclei integrate->assign structure Confirm molecular structure assign->structure

Caption: Workflow for NMR analysis of this compound.

  • Solvent Selection: The choice of a deuterated solvent is critical for NMR. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice. It readily dissolves polar compounds and its residual proton signal does not typically interfere with the aromatic or carboxylic acid proton signals.[3][4] Furthermore, the acidic proton of the carboxylic acid is often observable as a sharp singlet in DMSO-d₆ due to reduced exchange rates compared to protic solvents.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The carboxylic acid proton is expected to be significantly downfield (10-13 ppm) and may be broad.[5][6]

    • The two aromatic protons will appear as doublets due to coupling with each other.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect to see six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[6]

  • Data Processing and Interpretation:

    • Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For both spectra, reference the chemical shifts to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Compare the experimental spectra with the predicted data for signal assignment.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique for IR spectroscopy, requiring minimal sample preparation.[7][8]

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation clean_crystal Clean the ATR crystal (e.g., with isopropanol) background Collect a background spectrum clean_crystal->background place_sample Place a small amount of solid This compound on the crystal background->place_sample apply_pressure Apply pressure to ensure good sample contact place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum identify_peaks Identify characteristic absorption bands collect_spectrum->identify_peaks correlate Correlate bands with functional groups identify_peaks->correlate

Caption: Workflow for ATR-IR analysis of this compound.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Collect a background spectrum. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.[8]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[9]

    • Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[10]

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • The resulting spectrum should show absorbance as a function of wavenumber.

    • Identify the key absorption bands and compare them to the expected values in Table 2. The very broad O-H stretch and the strong C=O stretch are definitive markers for the carboxylic acid functionality.[5]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.[11][12]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water) dilute Dilute to a low concentration (e.g., 1-10 µg/mL) dissolve->dilute infuse Infuse the sample solution into the ESI source dilute->infuse acquire Acquire the mass spectrum in negative ion mode infuse->acquire identify_ion Identify the deprotonated molecular ion [M-H]⁻ acquire->identify_ion analyze_pattern Analyze the isotopic pattern for the dibromo signature identify_ion->analyze_pattern

Caption: Workflow for ESI-MS analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a solvent compatible with ESI, such as methanol or an acetonitrile/water mixture.

    • Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Set up the mass spectrometer for ESI in negative ion mode. Carboxylic acids readily lose a proton to form a [M-H]⁻ ion, making negative mode the logical choice.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and robust signal.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Interpretation:

    • The molecular weight of this compound (C₆H₃Br₂NO₂) is approximately 280.85 g/mol .

    • In negative ion mode, the primary ion observed should be the deprotonated molecule, [M-H]⁻, at m/z corresponding to the molecular weight minus the mass of a proton.

    • Crucially, analyze the isotopic pattern of the molecular ion peak. Due to the two bromine atoms, you should observe a characteristic cluster of peaks:

      • M peak (containing two ⁷⁹Br isotopes)

      • M+2 peak (containing one ⁷⁹Br and one ⁸¹Br isotope)

      • M+4 peak (containing two ⁸¹Br isotopes)

    • The relative intensities of these peaks should be approximately 1:2:1, which is a definitive signature for a dibrominated compound.[1][13]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data may not be readily available in public databases, a thorough understanding of the principles of each technique, combined with predictive analysis based on its chemical structure, allows for a robust and confident characterization. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can reliably acquire and interpret the spectroscopic data necessary to confirm the identity and purity of this compound, facilitating its use in further research and development.

References

A Technical Guide to 4,6-Dibromopicolinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry.[1][2] 4,6-Dibromopicolinic acid has emerged as a particularly valuable building block, offering a trifecta of reactive sites that can be selectively functionalized to generate vast libraries of structurally diverse compounds. This technical guide provides an in-depth analysis of the strategic applications of this compound, moving beyond simple descriptions to explain the underlying chemical principles and causality that make it a powerful tool for researchers, scientists, and drug development professionals. We will explore its role in creating novel pharmacophores through regioselective cross-coupling, its utility as a metal-chelating motif, and provide actionable, field-proven protocols for its synthetic manipulation.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals and bioactive natural products, prized for its electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] Picolinic acids (pyridine-2-carboxylic acids) and their derivatives, in particular, have a rich history in medicinal chemistry, with applications ranging from anti-inflammatory and antibacterial agents to herbicides.[3][4]

This compound distinguishes itself by providing two orthogonally reactive halogenated sites on the pyridine core. This di-bromination is not merely a duplication of functionality; it creates an electronic and steric environment that allows for controlled, stepwise chemical modifications. This guide will illuminate how this specific arrangement enables medicinal chemists to perform "scaffold hopping" and library diversification from a single, readily available starting material, accelerating the drug discovery process.[5][6]

Physicochemical Properties and Strategic Reactivity

To fully exploit this compound, one must understand the distinct reactivity of its three key functional sites: the C4-Br bond, the C6-Br bond, and the C2-carboxylic acid.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₆H₃Br₂NO₂A compact, halogen-rich scaffold for further elaboration.
Reactive Sites C4-Br, C6-Br, C2-COOH, Pyridine-NMultiple handles for diversification and property modulation.
Solubility Generally soluble in polar organic solvents like DMF, DMSO.Facilitates its use in a wide range of reaction conditions.
Chelating Ability The picolinate motif is a strong metal binder.[7][8]Enables the design of metal-based therapeutics and diagnostics.

The true synthetic power lies in the differential reactivity of the two bromine atoms. The C6-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the carboxylic acid group, which polarize the C-Br bond and facilitate oxidative addition to a Pd(0) catalyst. This inherent regioselectivity is a critical advantage, allowing for the selective functionalization of one position while leaving the other available for subsequent reactions.[9][10]

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// Edges connecting molecule to reactive sites mol -> c6_br [dir=none, color="#5F6368"]; mol -> c4_br [dir=none, color="#5F6368"]; mol -> cooh [dir=none, color="#5F6368"]; mol -> n_atom [dir=none, color="#5F6368"];

// Edges connecting reactive sites to reactions c6_br -> suzuki [label="Primary Site", color="#EA4335"]; c6_br -> buchwald [color="#EA4335"]; c4_br -> suzuki [label="Secondary Site", style=dashed, color="#FBBC05"]; cooh -> amide [color="#4285F4"]; cooh -> metal [color="#4285F4"]; n_atom -> metal [color="#34A853"]; } etad Caption: Strategic functionalization sites on this compound.

Core Applications in Medicinal Chemistry

Building Block for Substituted Pyridine Libraries via Cross-Coupling

The primary application of this compound is as a scaffold for generating libraries of complex molecules through palladium-catalyzed cross-coupling reactions. The ability to sequentially functionalize the C6 and C4 positions allows for a divergent synthetic approach, where a single intermediate can lead to hundreds of distinct final compounds.

  • Suzuki-Miyaura Coupling: This is the most widely used reaction with this scaffold, allowing for the introduction of a vast array of aryl and heteroaryl groups via commercially available boronic acids.[11][12] This is crucial for exploring structure-activity relationships (SAR) by probing different pockets of a target protein. The reaction is robust and tolerant of many functional groups.[12]

  • Sonogashira Coupling: Introduces alkynyl moieties, which can serve as rigid linkers, probes for specific interactions, or be further transformed into other functional groups.

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds, introducing substituted amines that can significantly alter the polarity, solubility, and hydrogen-bonding capacity of the final molecule.

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// Edges start -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2a [color="#5F6368"]; intermediate -> step2b [color="#5F6368"]; intermediate -> step2c [color="#5F6368"]; step2a -> library [color="#5F6368"]; step2b -> library [color="#5F6368"]; step2c -> library [color="#5F6368"]; } etad Caption: Divergent synthesis workflow using this compound.

Picolinate-Based Metal Complexes as Therapeutics

The pyridine-2-carboxylate (picolinate) substructure is an excellent bidentate chelating ligand for a wide range of transition metals.[7][8] This property opens a distinct avenue for drug design, where the metal center itself is an integral part of the pharmacophore.[13][14]

  • Antimicrobial Agents: Metal complexes of picolinic acid derivatives have shown enhanced antimicrobial activity compared to the free ligand.[7] For example, complexes with zinc or iron can interfere with microbial metal homeostasis or act as inhibitors for metallo-β-lactamases, enzymes that confer antibiotic resistance.[15]

  • Anticancer Agents: The unique geometries and redox properties of metal complexes can be exploited to design novel anticancer drugs.[14] Ruthenium and platinum complexes, for instance, can be designed to bind to DNA or inhibit specific enzymes like kinases in cancer cells.[14]

  • Insulin-Mimetic Agents: Vanadium complexes with picolinate-type ligands have been investigated for their insulin-enhancing properties, showing potential in the treatment of diabetes.[8][13] The ligand scaffold helps to stabilize the metal ion and modulate its bioavailability and activity.

Experimental Protocols: A Practical Guide

The following protocol details a standard, field-proven method for the regioselective Suzuki-Miyaura coupling at the C6-position of this compound.

Objective: To synthesize 6-Aryl-4-bromopicolinic acid as a key intermediate for further diversification.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Solvent: 1,4-Dioxane / Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step of the Suzuki reaction mechanism.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, allowing it to be extracted into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 6-Aryl-4-bromopicolinic acid.

Future Outlook and Emerging Applications

The versatility of the this compound scaffold is far from exhausted. Future research directions include its incorporation into:

  • PROTACs and Molecular Glues: The two distinct functionalization points make it an ideal linker core for connecting a target-binding warhead and an E3 ligase-binding moiety.

  • Covalent Inhibitors: One of the bromine atoms can be retained in the final molecule as a weakly reactive handle for forming a covalent bond with a specific residue (e.g., cysteine) in a protein target.

  • Photodynamic Therapy: As a ligand in metal complexes, it can be used to create photosensitizers that generate reactive oxygen species upon light activation, offering a targeted approach to cancer therapy.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined and predictable regioselectivity allows for the rational design and efficient synthesis of diverse molecular libraries. By understanding the causality behind its reactivity, researchers can leverage this scaffold to accelerate the discovery of new therapeutics, from small molecule inhibitors to complex metal-based drugs. Its continued application promises to be a fruitful endeavor in the ongoing quest for novel and effective medicines.

References

An In-depth Technical Guide to 4,6-Dibromopicolinic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dibromopicolinic acid, a halogenated pyridine carboxylic acid derivative. While its formal discovery and initial synthesis are not extensively documented in readily available academic literature, its emergence as a valuable synthetic intermediate is evident from its presence in numerous chemical supplier catalogs and patent literature. This guide will explore its plausible synthetic routes, physicochemical properties, spectroscopic characterization, and its burgeoning role in medicinal chemistry and materials science.

Introduction: The Enigmatic Emergence of a Versatile Building Block

This compound, systematically named 4,6-dibromopyridine-2-carboxylic acid, belongs to the class of halogenated heterocyclic compounds. The pyridine ring, a ubiquitous scaffold in pharmaceuticals and functional materials, when substituted with bromine atoms and a carboxylic acid group, offers a unique combination of reactivity and functionality. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the carboxylic acid group provides a site for amide bond formation, esterification, or conversion to other functional groups.

Despite its apparent utility, the historical record of the discovery and first synthesis of this compound is not clearly delineated in seminal scientific publications. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1060815-78-2. The compound has largely appeared in the context of patent literature as a key intermediate in the synthesis of more complex molecules, suggesting its development may have occurred within industrial research settings. This guide aims to consolidate the available information and present a coherent technical overview of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 1060815-78-2N/A
Molecular Formula C₆H₃Br₂NO₂N/A
Molecular Weight 280.90 g/mol N/A
Appearance White to off-white solidInferred from related compounds
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; limited solubility in water.Inferred from related compounds
Melting Point Not consistently reportedN/A
Spectroscopic Data (Predicted and Inferred)

Detailed, officially published spectroscopic data for this compound is scarce. The following represents predicted data and interpretations based on the analysis of structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring at positions 3 and 5. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the carboxylic acid group would appear at a characteristic downfield shift. The carbons bonded to the bromine atoms would also exhibit specific chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3000-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. Other significant peaks would include C-Br stretching and aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z 281, with other significant peaks corresponding to the isotopic distribution.

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process starting from a suitable pyridine precursor.

Synthetic_Pathway Start 2,6-Lutidine Intermediate1 4-Bromo-2,6-lutidine Start->Intermediate1 Bromination Intermediate2 4,6-Dibromo-2-methylpyridine Intermediate1->Intermediate2 Further Bromination Product This compound Intermediate2->Product Oxidation

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on known chemical transformations. Researchers should perform small-scale trials and optimize conditions.

Step 1: Synthesis of 4,6-Dibromo-2-methylpyridine (Intermediate)

A potential route to the key intermediate, 4,6-dibromo-2-methylpyridine, could start from 2,6-lutidine (2,6-dimethylpyridine).

  • Monobromination: 2,6-Lutidine can be selectively monobrominated at the 4-position using a suitable brominating agent.

  • Second Bromination: The resulting 4-bromo-2,6-lutidine could then be subjected to a second bromination to introduce a bromine atom at the other methyl group, followed by de-bromomethylation, or a more direct approach to brominate one of the methyl groups. A more direct approach might involve the Sandmeyer reaction of 4-amino-2,6-lutidine. A patent suggests a method for synthesizing 2,6-dimethyl-4-bromopyridine from 4-nitro-2-methyl-6-chloropyridine.[1]

Step 2: Oxidation of 4,6-Dibromo-2-methylpyridine to this compound

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a common transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dibromo-2-methylpyridine in a suitable solvent, such as a mixture of water and sulfuric acid.

  • Oxidant Addition: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions. The reaction is typically exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). The manganese dioxide precipitate can be removed by filtration.

  • Isolation and Purification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Development

The synthetic utility of this compound stems from its trifunctional nature. The pyridine nitrogen, the two bromine atoms, and the carboxylic acid group all offer opportunities for chemical modification.

Intermediate in Pharmaceutical Synthesis

The primary documented application of this compound is as an intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The bromine atoms can be readily displaced or used in cross-coupling reactions to build more elaborate molecular architectures. For instance, a patent describes the use of related 4,6-dibromo-3-hydroxypicolinonitrile in the preparation of 4-alkoxy-3-hydroxypicolinic acids, which are valuable intermediates for agrochemicals and pharmaceuticals.

Ligand in Coordination Chemistry

Picolinic acid and its derivatives are well-known chelating agents for various metal ions. The presence of bromine atoms on the pyridine ring can modulate the electronic properties of the ligand and, consequently, the catalytic or physical properties of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and as imaging agents.

Precursor for Functional Materials

The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of functional organic materials. Through polymerization or incorporation into larger supramolecular assemblies, it could contribute to the development of materials with interesting electronic, optical, or porous properties.

Conclusion and Future Outlook

This compound represents a valuable, yet somewhat under-documented, building block in synthetic chemistry. While its historical origins are not clearly defined in academic literature, its utility is evident from its role as an intermediate in patented synthetic routes. The proposed synthetic pathway provides a logical and feasible approach for its preparation, which can be optimized for specific laboratory or industrial needs.

As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and functionalized building blocks like this compound is set to increase. Future research efforts will likely focus on the development of more efficient and sustainable synthetic methods for its production and the exploration of its full potential in creating new molecules with desired functions and properties. Further elucidation of its detailed spectroscopic and physicochemical characteristics will also be crucial for its broader adoption in the scientific community.

References

theoretical studies on 4,6-Dibromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 4,6-Dibromopicolinic Acid

Abstract

Picolinic acid and its halogenated derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis. This guide provides a comprehensive theoretical framework for the investigation of this compound. As a Senior Application Scientist, the following sections are designed to offer both a foundational understanding and practical, field-proven insights into the computational and spectroscopic characterization of this molecule. We will explore its optimized molecular geometry, vibrational modes, and electronic properties using Density Functional Theory (DFT), a powerful quantum chemical method. The causality behind the selection of computational methods is explained, and a self-validating system of correlating theoretical data with experimental observables is presented.

Introduction: The Significance of Halogenated Picolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are implicated in numerous biochemical processes and serve as crucial ligands in coordination chemistry. The introduction of halogen atoms, such as bromine, onto the pyridine ring can dramatically alter the molecule's physicochemical properties. Halogenation can enhance biological activity, modulate lipophilicity, and introduce reactive sites for further synthetic transformations, such as cross-coupling reactions. This compound, with bromine atoms at positions C4 and C6, is an intriguing target for theoretical study due to the expected interplay of electronic effects from the electron-withdrawing carboxylic acid group, the pyridine nitrogen, and the two bromine atoms. Understanding its structural and electronic landscape is paramount for predicting its reactivity and designing potential applications.

Computational Methodology: A Self-Validating Approach

To gain deep insight into the molecular properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has been consistently shown to provide an excellent balance between computational cost and accuracy for systems of this nature.[1][2][3]

Selection of Functional and Basis Set

The choice of the DFT functional and basis set is critical for obtaining reliable results.

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic and heterocyclic systems. It has a long-standing track record of providing excellent predictions for both molecular geometries and vibrational frequencies in related organic molecules.[2][4]

  • Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set, providing a flexible description of the valence electrons. The addition of diffuse functions (++) is essential for accurately modeling the lone pairs on the nitrogen, oxygen, and bromine atoms, as well as potential hydrogen bonding interactions. Polarization functions (d,p) are included to account for the non-spherical nature of electron density in bonds, which is critical for an accurate geometric and vibrational description.[3][5]

This combination of B3LYP/6-311++G(d,p) provides a robust and widely validated level of theory for the calculations outlined below.

Computational Workflow

The theoretical investigation follows a logical, multi-step process designed to ensure the results are physically meaningful.

G cluster_workflow Computational Analysis Workflow geom_opt 1. Geometry Optimization (Finds the lowest energy structure) freq_calc 2. Frequency Calculation (Confirms minimum energy & predicts spectra) geom_opt->freq_calc Optimized Coordinates elec_prop 3. Electronic Property Analysis (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Structure

Caption: A standard workflow for computational analysis.

Predicted Molecular Structure and Geometry

The first step in the theoretical analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface.

Caption: Predicted molecular structure of this compound.

Key Geometric Parameters

The geometry optimization yields precise bond lengths and angles. While experimental data from X-ray crystallography would be the ultimate benchmark, DFT calculations provide highly reliable predictions. The planarity of the pyridine ring is expected to be slightly distorted due to the steric bulk of the substituents.

Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted ValueJustification
Bond Lengths (Å)
C=O~1.21 ÅTypical double bond length for a carboxylic acid.
C-O~1.35 ÅSingle bond with partial double bond character due to resonance.
O-H~0.97 ÅStandard hydroxyl bond length.
C-C (ring)1.38 - 1.40 ÅAromatic C-C bonds, intermediate between single and double bonds.
C-N (ring)~1.34 ÅAromatic C-N bond, shorter than a C-N single bond.
C4-Br~1.90 ÅStandard C(sp²)-Br bond length.
C6-Br~1.90 ÅSimilar to the C4-Br bond.
Bond Angles (°)
O=C-O~124°The sp² hybridized carbon of the carboxyl group leads to angles close to 120°.
C2-C(O)-O~115°Steric repulsion may slightly alter the ideal 120° angle.
C-N-C (ring)~117°The angle is slightly compressed from the ideal 120° in a perfect hexagon due to the nitrogen atom.
C3-C4-Br~120°Expected angle for a substituent on an sp² hybridized carbon.

Vibrational Analysis: The Spectroscopic Fingerprint

A frequency calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the infrared (IR) and Raman spectra. These spectra arise from the quantized vibrations of the molecule's bonds. A detailed vibrational assignment, often aided by calculating the Potential Energy Distribution (PED), allows for a direct comparison between theoretical predictions and experimental measurements.[4][6]

Table 2: Predicted Key Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled)IntensityVibrational ModeDescription
~3450-3550MediumO-H StretchVibration of the hydroxyl proton in the carboxylic acid. Can be broad in experimental spectra due to H-bonding.
~1720-1750StrongC=O StretchThe carbonyl stretch is a very strong and characteristic absorption in the IR spectrum.[2]
~1560-1600MediumC=C / C=N Ring StretchesVibrations characteristic of the pyridine aromatic ring system.[6]
~1250-1350StrongC-O Stretch / O-H Bend (in-plane)Coupled vibration involving the carboxylic acid group.
~1000-1100MediumRing Breathing ModeSymmetric expansion and contraction of the entire pyridine ring.
~600-700StrongC-Br StretchStretching vibration of the carbon-bromine bonds.
~400-500MediumC-Br Bending ModesOut-of-plane or in-plane bending of the C-Br bonds.

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically multiplied by a scaling factor (~0.96-0.98 for B3LYP) for better agreement with experiment.[4]

Electronic Properties: Reactivity and Stability

The electronic character of a molecule is governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[1]

G cluster_energy LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons π* anti-bonding orbital on ring HOMO HOMO (Highest Occupied MO) Donates Electrons π orbital on ring and Br lone pairs LUMO->HOMO  ΔE = HOMO-LUMO Gap  (Indicator of Reactivity) E_up Energy E_down

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pair electrons of the bromine atoms. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring and the carboxylic acid group. The presence of two electron-withdrawing bromine atoms and the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO, and a moderate HOMO-LUMO gap is anticipated, suggesting a stable but synthetically accessible molecule.

Proposed Experimental Protocol: Synthesis

While no direct synthesis of this compound is readily found in the literature, a plausible synthetic route can be proposed based on established reactions of pyridine derivatives.[7][8][9]

Protocol: Synthesis of this compound

Objective: To synthesize this compound starting from commercially available picolinic acid. This protocol is hypothetical and would require optimization.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., Dichloromethane (DCM), Acetonitrile)

Step-by-Step Procedure:

  • Esterification of Picolinic Acid:

    • Suspend picolinic acid (1.0 eq) in methanol.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Remove the solvent under reduced pressure. The resulting crude methyl picolinate can be purified or used directly in the next step.

    • Causality: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent bromination step.

  • Dibromination of Methyl Picolinate:

    • Dissolve the methyl picolinate (1.0 eq) in concentrated sulfuric acid.

    • Add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 40 °C.

    • Heat the reaction mixture to 80-90 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

    • Causality: Electrophilic bromination of the pyridine ring is facilitated by the acidic medium. The electron-withdrawing ester group directs bromination to the 4 and 6 positions.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 4,6-dibromopicolinate. Purify by column chromatography.

  • Hydrolysis to this compound:

    • Dissolve the purified methyl 4,6-dibromopicolinate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

    • Once the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with concentrated HCl.

    • The desired this compound should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, we can reliably predict its molecular geometry, vibrational spectra, and electronic properties. These theoretical insights are invaluable for understanding the molecule's intrinsic characteristics, predicting its reactivity, and guiding its potential synthesis and application in various fields of chemical research. The correlation between theoretical data (e.g., scaled vibrational frequencies) and potential experimental results (e.g., FT-IR spectra) provides a robust, self-validating system for scientific inquiry.

References

Methodological & Application

synthesis of 4,6-Dibromopicolinic acid from 2,6-lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

A Proposed Synthetic Pathway for the Preparation of 4,6-Dibromopicolinic Acid from 2,6-Lutidine

Abstract: this compound is a valuable halogenated pyridine derivative sought after as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its preparation from simple, inexpensive feedstocks like 2,6-lutidine presents significant synthetic challenges, primarily concerning regioselective bromination and the differential functionalization of two chemically similar methyl groups. This document outlines a rational, multi-step synthetic strategy designed for researchers in organic and medicinal chemistry. The proposed pathway navigates the inherent reactivity and selectivity issues of the pyridine core by employing a sequence of protection, activation, and targeted functional group interconversions. Each stage is presented with a detailed protocol and a discussion of the underlying chemical principles, providing a comprehensive guide for the synthesis of this complex target molecule.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridine derivatives is a cornerstone of modern chemical research, particularly in the development of novel therapeutic agents. Halogenated picolinic acids, such as the target molecule this compound (4,6-dibromo-pyridine-2-carboxylic acid), serve as exceptionally versatile intermediates. The presence of two bromine atoms and a carboxylic acid on the pyridine scaffold allows for sequential and site-selective modifications through a variety of cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

However, the direct (2,6-dimethylpyridine) is not a trivial endeavor. The required transformation involves three distinct modifications:

  • Oxidation of the methyl group at the C2 position to a carboxylic acid.

  • Electrophilic Substitution at the C4 position with a bromine atom.

  • Replacement of the methyl group at the C6 position with a bromine atom.

Executing these transformations with the correct regioselectivity and in a compatible sequence requires a carefully planned synthetic strategy. A simplistic approach of direct oxidation followed by bromination is unfeasible, as the resulting pyridine-2,6-dicarboxylic acid is highly deactivated towards electrophilic attack.[1]

This guide proposes a robust, albeit lengthy, synthetic pathway that addresses these challenges logically. The core of the strategy involves:

  • Initial oxidation of both methyl groups to form the symmetrical and stable dipicolinic acid.

  • Protection of the acidic protons via esterification.

  • Activation of the C4 position towards electrophilic attack via N-oxidation.

  • Regioselective bromination at the activated C4 position.

  • Selective differentiation of the two ester groups to enable a chemoselective halodecarboxylation reaction, which effectively replaces one carboxyl function with a bromine atom.

This pathway, while requiring multiple steps, is built upon well-established and reliable chemical transformations, offering a high probability of success for a skilled researcher.

Overall Synthetic Workflow

Synthetic_Pathway cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Differentiation & Halogenation cluster_3 Stage 4: Final Hydrolysis A 2,6-Lutidine B Pyridine-2,6-dicarboxylic Acid A->B KMnO₄, H₂O C Dimethyl Pyridine-2,6-dicarboxylate B->C SOCl₂, MeOH D Dimethyl Pyridine-2,6-dicarboxylate N-Oxide C->D m-CPBA E Dimethyl 4-Bromopyridine-2,6-dicarboxylate N-Oxide D->E NBS, MeCN F Dimethyl 4-Bromopyridine-2,6-dicarboxylate E->F PCl₃ G Methyl 4,6-Dibromopicolinate F->G 1. KOH (1 eq) 2. Ag₂O, Br₂ H This compound G->H LiOH, H₂O/THF

References

Application Notes and Protocols for the Synthesis of Brominated Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Picolinic Acids

Brominated derivatives of picolinic acid (pyridine-2-carboxylic acid) are valuable intermediates in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The introduction of a bromine atom onto the pyridine ring provides a reactive handle for a multitude of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This versatility allows for the construction of complex molecular architectures, making bromopicolinic acids key building blocks in the synthesis of novel pharmaceuticals and functional materials. This document provides a detailed guide to the experimental protocols for the synthesis of these important compounds, focusing on the direct electrophilic bromination of picolinic acid.

Mechanistic Insights: The Challenge and Regioselectivity of Pyridine Bromination

The electrophilic aromatic substitution (EAS) of pyridine is notoriously challenging. The lone pair of electrons on the nitrogen atom makes it basic, and under the acidic conditions typically required for bromination, the nitrogen is protonated. This protonated form is highly electron-deficient, deactivating the ring towards attack by electrophiles. Consequently, harsh reaction conditions, such as high temperatures and the use of strong acids like oleum (fuming sulfuric acid), are often necessary to achieve bromination.[2][3]

The regioselectivity of the reaction is governed by the electronic properties of the pyridine ring. The ring nitrogen is a strongly deactivating group and directs incoming electrophiles to the C-3 and C-5 positions (meta-positions). The carboxylic acid group at the C-2 position is also a deactivating, meta-directing group. Therefore, in the case of picolinic acid, electrophilic attack is strongly favored at the C-3 and C-5 positions. Direct bromination of picolinic acid is thus expected to yield primarily 3-bromo-, 5-bromo-, and 3,5-dibromopicolinic acid, depending on the reaction conditions and stoichiometry of the brominating agent.

PART 1: Direct Bromination of Picolinic Acid in Oleum

This protocol describes a robust method for the direct bromination of picolinic acid using bromine in the presence of oleum. This method is suitable for achieving both mono- and di-bromination by adjusting the reaction stoichiometry and conditions.

Safety First: Handling Bromine and Oleum

Extreme caution must be exercised when working with bromine and oleum. [4][5][6]

  • Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent.[5] It can cause severe burns upon skin contact and is fatal if inhaled. All manipulations must be conducted in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, a face shield, and a lab coat.[4][5] Have a solution of sodium thiosulfate ready for quenching any spills.[4]

  • Oleum (Fuming Sulfuric Acid, H₂SO₄·xSO₃): is a highly corrosive and reactive substance. It reacts violently with water, releasing significant heat and toxic fumes.[6] Use appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[6]

Experimental Protocol: Synthesis of 3,5-Dibromopicolinic Acid

This protocol is designed for the synthesis of 3,5-dibromopicolinic acid. For the synthesis of monobrominated derivatives, the amount of bromine should be reduced accordingly.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
Picolinic AcidC₆H₅NO₂123.1112.3 g0.1
Oleum (20% SO₃)H₂SO₄·xSO₃-100 mL-
BromineBr₂159.8111.0 mL (34.4 g)0.215
Sodium bisulfiteNaHSO₃104.06As needed-
IceH₂O18.02~500 g-
Diethyl ether(C₂H₅)₂O74.12For extraction-
Anhydrous sodium sulfateNa₂SO₄142.04For drying-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing sodium hydroxide solution to neutralize HBr fumes), add picolinic acid (12.3 g, 0.1 mol).

  • Addition of Oleum: Carefully add oleum (100 mL) to the flask while stirring. The mixture will warm up; ensure the temperature does not exceed 50 °C by using an ice bath if necessary.

  • Addition of Bromine: Once the picolinic acid has dissolved, heat the mixture to 80 °C in an oil bath. Slowly add bromine (11.0 mL, 0.215 mol) from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, raise the temperature to 120-130 °C and maintain it for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ether, and analyzing by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This step must be performed in a fume hood as it will generate fumes.

    • The crude product will precipitate as a solid. If any bromine color remains, add a small amount of solid sodium bisulfite until the color disappears.

    • Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • The crude solid can be purified by recrystallization.[7] A suitable solvent system would be an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization:
  • Expected Yield: 60-70%

  • Appearance: White to off-white solid.

  • Characterization: The structure of the product should be confirmed by NMR spectroscopy and mass spectrometry.

    • ¹H NMR (DMSO-d₆): Expect a singlet in the aromatic region corresponding to the proton at the 4-position.

    • ¹³C NMR (DMSO-d₆): Expect signals corresponding to the six carbon atoms of the dibrominated picolinic acid.

    • Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio).

PART 2: Alternative Synthesis via Oxidation of Brominated Picolines

An alternative and often milder route to specific isomers of bromopicolinic acid involves the oxidation of the corresponding brominated 2-methylpyridines (picolines). This method is particularly useful when a specific isomer is desired and the corresponding bromopicoline is commercially available or readily synthesized.

Experimental Protocol: Synthesis of 5-Bromopicolinic Acid

This protocol describes the synthesis of 5-bromopicolinic acid by the oxidation of 5-bromo-2-methylpyridine.[8]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
5-Bromo-2-methylpyridineC₆H₆BrN172.0217.2 g0.1
Potassium permanganateKMnO₄158.0339.5 g0.25
WaterH₂O18.02250 mL-
Hydrochloric acid (6 M)HCl36.46As needed-
EthanolC₂H₅OH46.07For recrystallization-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 5-bromo-2-methylpyridine (17.2 g, 0.1 mol) and water (100 mL).

  • Heating: Heat the mixture to 80 °C with stirring.

  • Addition of Oxidant: Add potassium permanganate (39.5 g, 0.25 mol) in small portions over a period of 1.5 hours, maintaining the reaction temperature between 85-90 °C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Completion: After the addition is complete, continue heating and stirring at 90 °C for another 1.5 hours. A brown precipitate of manganese dioxide will form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings.

    • Acidify the filtrate with 6 M hydrochloric acid to a pH of 3-4. A white precipitate of 5-bromopicolinic acid will form.

  • Purification:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration and wash with a small amount of cold water.

    • Recrystallize the crude product from ethanol to obtain pure 5-bromopicolinic acid.[8]

    • Dry the purified product under vacuum.

Expected Yield and Characterization:
  • Expected Yield: 75-85%

  • Appearance: White crystalline solid.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect three signals in the aromatic region, corresponding to the protons at the 3-, 4-, and 6-positions.

    • ¹³C NMR (DMSO-d₆): Expect six distinct signals for the carbon atoms.

    • Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in a 1:1 ratio).

Visualization of Experimental Workflow

Direct Bromination Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification picolinic_acid Picolinic Acid reaction_flask Reaction at 120-130 °C picolinic_acid->reaction_flask oleum Oleum (20% SO3) oleum->reaction_flask bromine Bromine (Br2) bromine->reaction_flask Slow addition quench Quench on Ice reaction_flask->quench filtration1 Filter Precipitate quench->filtration1 wash Wash with Water filtration1->wash recrystallization Recrystallize (Ethanol/Water) wash->recrystallization filtration2 Filter Crystals recrystallization->filtration2 drying Dry under Vacuum filtration2->drying final_product 3,5-Dibromopicolinic Acid drying->final_product

Caption: Workflow for the direct bromination of picolinic acid.

Conclusion

The bromination of picolinic acid provides access to a range of versatile synthetic intermediates. While direct bromination requires harsh conditions due to the deactivated nature of the pyridine ring, it offers a straightforward route to both mono- and di-brominated products. The alternative method of oxidizing a pre-brominated picoline offers a milder approach to specific isomers. The choice of method will depend on the desired product, the availability of starting materials, and the scale of the synthesis. In all cases, strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The characterization techniques outlined provide a reliable means of confirming the structure and purity of the final products.

References

Application Notes and Protocols for 4,6-Dibromopicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of 4,6-Dibromopicolinic Acid as a Versatile Ligand

Picolinic acid and its derivatives are foundational scaffolds in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] The strategic introduction of substituent groups onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, opening avenues for novel applications in materials science, catalysis, and medicine. This compound is an emerging member of this family, distinguished by the presence of two electron-withdrawing bromine atoms. This substitution is anticipated to significantly influence the ligand's coordination behavior and the photophysical properties of its metal complexes, making it a compelling candidate for the development of advanced functional materials.

This application note provides a comprehensive guide to the use of this compound as a ligand in coordination chemistry. We will detail a proposed synthetic protocol for the ligand, methods for the preparation of its metal complexes with a focus on lanthanides, and a thorough discussion of characterization techniques. The causality behind experimental choices will be elucidated, providing a framework for the rational design of novel coordination compounds with tailored properties.

Synthesis of this compound: A Proposed Protocol

While a definitive, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and robust synthetic route can be devised based on established methodologies for the bromination of pyridine derivatives and the oxidation of picolines.[2][3] The following protocol is proposed, offering a logical pathway for the preparation of this valuable ligand.

Proposed Synthetic Pathway

cluster_0 Step 1: Bromination cluster_1 Alternative Step 1: Oxidation PicolinicAcid Picolinic Acid Bromine Br2 / Oleum PicolinicAcid->Bromine Electrophilic Aromatic Substitution DibromoPicolinicAcid This compound Bromine->DibromoPicolinicAcid DibromoPicoline 4,6-Dibromo-2-picoline KMnO4 KMnO4 DibromoPicoline->KMnO4 Oxidation DibromoPicolinicAcid2 This compound KMnO4->DibromoPicolinicAcid2

Figure 1: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Picolinic acid

  • Oleum (fuming sulfuric acid)

  • Bromine

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber containing sodium thiosulfate solution, add picolinic acid (1 equivalent).

  • Dissolution: Carefully add oleum (5-10 equivalents) to the flask while cooling in an ice bath. Stir until the picolinic acid is completely dissolved.

  • Bromination: Slowly add bromine (2.2 equivalents) dropwise from the dropping funnel. After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup: Combine the organic layers, wash with a saturated solution of sodium bisulfite to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield this compound as a solid.

Rationale for Experimental Choices:

  • Oleum: The use of oleum as a solvent and catalyst is crucial for the bromination of the electron-deficient pyridine ring. The SO₃ in oleum protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution, but also promotes the formation of the highly electrophilic Br⁺ species.

  • Temperature and Reaction Time: The elevated temperature and extended reaction time are necessary to overcome the high activation energy for the bromination of the deactivated pyridine ring.

  • Aqueous Workup: The quenching with ice and subsequent neutralization are standard procedures to safely handle the highly acidic reaction mixture and to bring the product into a form suitable for extraction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand. The following techniques are recommended:

Technique Expected Observations
¹H NMR A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton at the 5-position. The acidic proton of the carboxylic acid will appear as a broad singlet at δ 12-14 ppm.[4]
¹³C NMR Signals for the carboxyl carbon (δ 165-175 ppm) and the pyridine ring carbons (δ 120-160 ppm). The carbons attached to bromine will show characteristic shifts.[5][6]
FT-IR A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1700-1730 cm⁻¹), and C-Br stretches in the fingerprint region.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₆H₃Br₂NO₂. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) will be a key diagnostic feature.
Melting Point A sharp melting point is indicative of high purity.

Coordination Chemistry: Synthesis of Lanthanide Complexes

This compound is an excellent candidate for the sensitization of lanthanide luminescence. The pyridine-2,6-dicarboxylate framework is known to be an efficient "antenna" that absorbs UV light and transfers the energy to the central lanthanide ion, which then emits at its characteristic wavelength.[7][8] The bromo-substituents are expected to influence the energy levels of the ligand and potentially enhance the luminescence quantum yield.

General Protocol for the Synthesis of [Ln(4,6-Br₂-pic)₃]³⁻ Complexes

cluster_0 Complexation Reaction Ligand This compound Base Base (e.g., NaOH) Ligand->Base Lanthanide LnCl3·xH2O (e.g., EuCl3, TbCl3) Complex [Ln(4,6-Br₂-pic)₃]³⁻ Complex Lanthanide->Complex Base->Complex Coordination

References

Application Notes & Protocols: 4,6-Dibromopicolinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Value of 4,6-Dibromopicolinic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound emerges as a scaffold of significant interest. Its pyridine core is a privileged structure in medicinal chemistry, while the carboxylic acid offers a handle for diverse functionalization or modulation of physicochemical properties. The two bromine atoms, positioned at C4 and C6, possess differential electronic environments, presenting a unique opportunity for selective, sequential, and diverse functionalization through palladium-catalyzed cross-coupling reactions.

This document serves as a detailed technical guide, moving beyond simple procedural lists to explain the underlying principles that govern the reactivity of this versatile substrate. The protocols herein are designed to be robust and self-validating, grounded in established mechanistic understanding and supported by data from analogous systems in peer-reviewed literature.

Synthesis of the Core Scaffold: this compound

The accessibility of the starting material is a critical first step. While this compound can be sourced commercially, an understanding of its synthesis provides context and potential for in-house preparation. A common and practical route begins with the readily available 2,6-lutidine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: oxidation of the methyl groups followed by bromination of the pyridine ring.

Synthesis_Pathway Lutidine 2,6-Lutidine DPA Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) Lutidine->DPA  Oxidation (e.g., KMnO₄, SeO₂)   DBPA This compound DPA->DBPA  Bromination (e.g., Br₂/H₂SO₄)  

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis via Oxidation and Bromination

Part A: Oxidation of 2,6-Lutidine to Dipicolinic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2,6-lutidine (1.0 equiv).

  • Oxidation: While stirring, slowly add a solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) (approx. 4.0 equiv) in water. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction: After the initial exotherm subsides, heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has discharged.

  • Workup: Cool the mixture and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Acidify the combined filtrate with concentrated HCl to a pH of ~3. The product, dipicolinic acid, will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

Part B: Bromination of Dipicolinic Acid

Note: Direct bromination of dipicolinic acid can be challenging. This protocol is based on general methods for the bromination of pyridine rings.

  • Setup: To a suitable pressure vessel, add dipicolinic acid (1.0 equiv) and fuming sulfuric acid (oleum).

  • Bromination: Carefully add liquid bromine (Br₂) (approx. 2.0-3.0 equiv).

  • Reaction: Seal the vessel and heat to 120-140 °C for 24-48 hours. The reaction should be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture carefully and pour it onto crushed ice.

  • Isolation: Neutralize the solution with a strong base (e.g., NaOH) to a pH of ~3-4. The crude this compound will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified product.[2]

Regioselective Functionalization: The C4 vs. C6 Position

The synthetic utility of this compound hinges on the ability to selectively functionalize one bromine position over the other. The key to this selectivity lies in the electronic properties of the pyridine ring.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, and its effect is most pronounced at the α (C2, C6) and γ (C4) positions. The carboxylic acid at C2 further deactivates the adjacent C6 position via induction. Consequently, the C-Br bond at the C4 position is generally more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst compared to the C-Br bond at the C6 position.[3]

This inherent reactivity difference (C4 > C6) is the cornerstone of the following protocols, enabling selective mono-functionalization under carefully controlled conditions.

Regioselectivity cluster_0 Reactivity Profile C4_Position C4 Position (More Electrophilic) Higher Reactivity C6_Position C6 Position (Less Electrophilic) Lower Reactivity Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->C4_Position Preferential Oxidative Addition

Caption: Principle of regioselective coupling on this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents, which are common motifs in drug candidates.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The regioselectivity for the C4 position is determined in the initial oxidative addition step.

Suzuki_Mechanism pd0 L₂Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation product_complex Di-organo Pd(II) Complex trans_complex->product_complex product_complex->pd0 Reductive Elimination product 4-Aryl-6-bromo- picolinate (R-Ar) product_complex->product substrate 4,6-Dibromo- picolinate (R-X) substrate->oa_complex boronic ArB(OH)₂ + Base boronic->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Note: The carboxylic acid is typically protected as an ester (e.g., methyl ester) to prevent side reactions and improve solubility.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4,6-dibromopicolinate (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base such as K₃PO₄ (2.0 equiv) or K₂CO₃ (2.0 equiv).[4][5][6]

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).[4][5]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Reaction: Heat the mixture with stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Selective mono-coupling at C4 is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4-aryl-6-bromopicolinate.

Data Table: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O908~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O856~90
33-Fluorophenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O9010~82
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O9012~78

Yields are representative estimates based on similar reported reactions on dihalopyridines and may require optimization.[4][5][7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing C(sp)-C(sp²) bonds, introducing linear alkynyl fragments that are valuable linkers in drug discovery and building blocks for more complex heterocyclic systems.

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step. Copper-free protocols also exist but often require stronger bases or different ligands.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) oa_complex R-Pd(II)-X pd0->oa_complex Oxidative Addition (R-X) product_complex R-Pd(II)-C≡CR' oa_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination cu_x Cu-X product_complex->cu_x Product R-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->oa_complex cu_acetylide->cu_x alkyne H-C≡CR' alkyne->cu_acetylide + Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol 3: Regioselective Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4,6-dibromopicolinate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, with completion typically observed within 2-8 hours. Monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-alkynyl-6-bromopicolinate.

Data Table: Representative Sonogashira Couplings
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT4~92
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT3~95
31-HexynePdCl₂(PPh₃)₂ (4)CuI (8)i-Pr₂NHDMF506~88
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF408~85

Yields are representative estimates based on similar reported reactions and may require optimization.[1][8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-N bonds that are prevalent in a vast number of pharmaceuticals. Applying this reaction to this compound derivatives opens a direct route to highly functionalized aminopyridines.

Mechanistic Overview

This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often critical for high efficiency.[9][10][11]

Buchwald_Mechanism pd0 L-Pd(0) oa_complex Oxidative Addition Complex (R-Pd-X) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product 4-Amino-6-bromo- picolinate (R-NR'R'') amido_complex->product product_complex L-Pd(R)(NR'R'') substrate 4,6-Dibromo- picolinate (R-X) substrate->oa_complex amine HNR'R'' + Base amine->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Regioselective Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, add to a Schlenk tube the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Add methyl 4,6-dibromopicolinate (1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4 equiv).[12]

  • Reagent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane. Finally, add the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-amino-6-bromopicolinate derivative.

Data Table: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene10016~88
2MorpholinePd(OAc)₂ (2) / RuPhos (4)KOtBuDioxane10012~91
3n-ButylaminePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene9020~80
4IndolePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃Dioxane11024~75

Yields are representative estimates based on similar reported reactions and may require optimization.[11][12]

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design. Its inherent electronic bias allows for predictable and regioselective functionalization, providing a clear pathway to novel, highly substituted pyridine scaffolds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions represent just the primary tools for its elaboration. The remaining bromine at the C6 position serves as a latent functional handle for subsequent, orthogonal cross-coupling reactions, enabling the rapid construction of molecular libraries with diverse substitution patterns. The resulting 4,6-disubstituted picolinic acid derivatives are of high value in the discovery of new therapeutic agents, agrochemicals, and functional materials. The continued exploration of catalyst systems and reaction conditions will undoubtedly further expand the synthetic utility of this powerful building block.

References

Application Note & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,6-Dibromopicolinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with two bromine atoms, offers sites for cross-coupling reactions, while the carboxylic acid at the 2-position provides a versatile handle for derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this carboxylic acid group. We delve into the core methodologies—esterification, amidation, and acyl chloride formation—explaining the mechanistic rationale behind protocol choices and providing detailed, field-proven experimental procedures.

Introduction: The Strategic Value of this compound

This compound (4,6-DBPA) is a synthetic intermediate featuring a pyridine-2-carboxylic acid scaffold.[1][2] The pyridine ring acts as a bioisostere for phenyl groups in many drug candidates, often improving pharmacokinetic properties such as solubility. The carboxylic acid group is a key point for modification, allowing for the introduction of diverse functional groups to modulate biological activity, physicochemical properties, and target engagement. Furthermore, the bromine atoms at the 4- and 6-positions are primed for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The ability to selectively and efficiently modify the carboxylic acid function is therefore the first critical step in harnessing the full synthetic potential of this scaffold. This guide outlines robust and reproducible protocols for its conversion into esters, amides, and the highly reactive acyl chloride intermediate.

Core Functionalization Workflows

The carboxylic acid of 4,6-DBPA can be transformed into a variety of functional groups. The three most fundamental transformations are the gateway to a vast library of derivatives.

G cluster_0 Starting Material cluster_2 Secondary Applications DBPA This compound Ester Esters (R-OH) DBPA->Ester Esterification Amide Amides (R₂-NH) DBPA->Amide Amidation AcylChloride Acyl Chloride (SOCl₂) DBPA->AcylChloride Chlorination AdvancedEsters Transesterification Ester->AdvancedEsters AdvancedAmides Peptide Scaffolds Amide->AdvancedAmides AcylChloride->Ester Alcoholysis AcylChloride->Amide Anhydrides Anhydrides AcylChloride->Anhydrides Ketones Ketones AcylChloride->Ketones

Figure 1: Key functionalization pathways originating from this compound.

Esterification Protocols

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability, or create prodrugs. The choice of method depends on the steric hindrance of the alcohol and the overall acid/base sensitivity of the substrate.

Method A: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis. It is most suitable for simple, unhindered primary and secondary alcohols like methanol and ethanol.[3][4]

  • Causality: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6] This activation allows for nucleophilic attack by the relatively weak alcohol nucleophile. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the product ester.[4]

  • Limitations: The harsh acidic conditions and high temperatures are incompatible with acid-sensitive functional groups.[7] Tertiary alcohols are prone to elimination to form alkenes under these conditions.[8]

Protocol 1: Fischer-Speier Methyl Ester Synthesis

  • Suspend this compound (1.0 eq) in methanol (serving as both reagent and solvent, ~0.2 M concentration).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 4,6-dibromopicolinate.

  • Purify by column chromatography on silica gel if necessary.

Method B: Steglich Esterification

For more sensitive substrates or sterically hindered alcohols, the Steglich esterification offers a milder alternative that proceeds at room temperature.[9] It utilizes a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][10]

  • Causality: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a stronger nucleophile than the alcohol, then attacks this intermediate to form an even more reactive N-acylpyridinium species ("active ester"). The alcohol subsequently displaces DMAP to form the desired ester. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[9]

  • Trustworthiness: This method is highly reliable for a broad range of alcohols, including acid-labile tertiary alcohols, as it avoids strong acid and high temperatures.[9][10]

G cluster_0 Steglich Esterification Workflow Acid 4,6-DBPA O_acyl O-Acylisourea (Active Intermediate) Acid->O_acyl + DCC DCC DCC->O_acyl N_acyl N-Acylpyridinium (Highly Reactive) O_acyl->N_acyl + DCU Dicyclohexylurea (Byproduct) O_acyl->DCU DMAP DMAP DMAP->N_acyl N_acyl->DMAP regenerated Ester Product Ester N_acyl->Ester + Alcohol Alcohol (R-OH) Alcohol->Ester

Figure 2: Simplified workflow of the Steglich Esterification mechanism.

Protocol 2: Steglich Esterification

  • Dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDCI (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. If EDCI is used, this filtration is not necessary as the urea byproduct is water-soluble.

  • Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Alcohol (excess), H₂SO₄ (cat.)RefluxInexpensive, simple for basic estersHarsh conditions, not for sensitive substrates
Steglich Alcohol, DCC/EDCI, DMAP (cat.)0°C to RTMild, high yield, good for hindered alcoholsStoichiometric waste, DCC is an allergen

Amidation Protocols

The amide bond is a cornerstone of medicinal chemistry, present in countless pharmaceuticals. The conversion of 4,6-DBPA to amides is critical for developing new bioactive agents.

Method A: Acyl Chloride Formation followed by Aminolysis

This robust, two-step method is highly effective for a wide range of amines, including poorly nucleophilic anilines. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine.

  • Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution to form the acyl chloride.[11][12] The resulting acyl chloride is a powerful electrophile that reacts rapidly with amine nucleophiles. The use of a non-nucleophilic base (e.g., triethylamine or pyridine) in the second step is crucial to neutralize the HCl generated during the reaction.[12]

Protocol 3: Two-Step Amidation via Acyl Chloride Step 1: Formation of 4,6-Dibromopicolinoyl Chloride

  • In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Add thionyl chloride (SOCl₂, 3-5 eq, can be used as solvent) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[13]

  • Heat the mixture gently to reflux (approx. 79°C) for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude 4,6-dibromopicolinoyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.[11][14]

Step 2: Aminolysis

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.0-1.1 eq) and a non-nucleophilic base like triethylamine (NEt₃, 1.5-2.0 eq) in the same solvent.

  • Add the amine solution dropwise to the stirring acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to provide the crude amide.

  • Purify by recrystallization or column chromatography.

Method B: Direct Catalytic Amidation

Driven by the principles of green chemistry, direct catalytic amidation methods that avoid stoichiometric activating agents are gaining prominence. Boron-based catalysts, such as boric acid or phenylboronic acid, are effective for this transformation.[15][16]

  • Causality: Boron-based catalysts are believed to activate the carboxylic acid by forming an acyloxyboron intermediate.[16] This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The reaction is typically conducted at elevated temperatures with continuous removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the amide product.[17]

  • Trustworthiness: While "greener" by avoiding coupling agents, these methods often require higher temperatures and longer reaction times, which may not be suitable for thermally sensitive substrates. The scope of the amine partner can also be more limited compared to methods using coupling reagents.[15]

Protocol 4: Boric Acid-Catalyzed Direct Amidation

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), the amine (1.1 eq), boric acid (B(OH)₃, 5-10 mol%), and a high-boiling solvent like toluene or xylene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS. The reaction can take 12-48 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Method Reagents Conditions Advantages Disadvantages
Via Acyl Chloride SOCl₂, Amine, BaseReflux, then 0°C to RTHighly reliable, broad amine scopeHarsh chlorination step, two steps
Peptide Coupling Amine, HATU/EDCI, BaseRoom TemperatureMild, high yields, low racemizationExpensive reagents, stoichiometric waste
Direct Catalytic Amine, Boric Acid (cat.)High Temp, RefluxAtom economical, "green"High temperatures, longer times, limited scope

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride (SOCl₂): Highly corrosive and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gases. All operations must be conducted in a certified chemical fume hood.

  • Carbodiimides (DCC, EDCI): DCC is a potent skin allergen and sensitizer. Avoid inhalation and skin contact. EDCI is less hazardous but should still be handled with care.

  • Strong Acids (H₂SO₄): Highly corrosive. Add slowly and carefully to solutions to control exotherms.

Conclusion

The functionalization of the carboxylic acid group of this compound is a critical entry point for the synthesis of novel compounds in drug discovery and materials science. The choice of methodology—be it classic Fischer esterification, mild Steglich conditions, robust acyl chloride formation, or green catalytic amidation—must be tailored to the specific target molecule, considering substrate stability, reagent cost, and desired scale. The protocols outlined in this guide provide a validated and reliable foundation for researchers to successfully derivatize this valuable synthetic intermediate.

References

Application Note & Protocol: A Scalable Synthesis of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step, scale-up synthesis of 4,6-Dibromopicolinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The described synthetic strategy is designed for robustness, scalability, and high purity of the final product. This protocol emphasizes safety, process control, and practical considerations for transitioning from laboratory to pilot-plant scale. Each step is detailed with underlying chemical principles, in-depth experimental procedures, and methods for characterization.

Introduction: The Strategic Importance of this compound

Substituted picolinic acids are a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science. The presence of halogen substituents, particularly bromine, on the pyridine ring offers reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, with its distinct substitution pattern, serves as a versatile intermediate for the synthesis of targeted therapeutic agents and novel agrochemicals.

The synthesis of polysubstituted pyridines, however, can be challenging due to the inherent reactivity and selectivity of the pyridine ring. Direct bromination often leads to a mixture of products and can require harsh reaction conditions.[1] This guide outlines a rational and scalable five-step synthesis starting from the readily available 2-amino-6-picoline. The chosen pathway prioritizes regiochemical control and utilizes well-established, scalable reactions to ensure a reliable and high-yielding process.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a five-step sequence, as illustrated below. This pathway is designed for optimal control over the introduction of each substituent.

Synthetic_Pathway A 2-Amino-6-picoline B 2-Bromo-6-picoline A->B  Step 1:  Sandmeyer Reaction   C 2-Bromo-6-picoline N-oxide B->C  Step 2:  N-Oxidation   D 2,4-Dibromo-6-picoline N-oxide C->D  Step 3:  Regioselective  Bromination   E 4,6-Dibromo-2-picoline D->E  Step 4:  Deoxygenation   F This compound E->F  Step 5:  Oxidation  

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols and Scale-Up Considerations

Part 1: Synthesis of 2-Bromo-6-picoline (Step 1)

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a bromide.[2][3][4] This step involves the diazotization of 2-amino-6-picoline followed by displacement with a bromide ion, catalyzed by copper(I) bromide.[5][6]

Experimental Protocol:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel is charged with a solution of copper(I) bromide in aqueous hydrobromic acid.

  • Diazotization: In a separate vessel, 2-amino-6-picoline is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature between 20-25 °C. Nitrogen gas evolution will be observed.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by HPLC). The mixture is then basified with a sodium hydroxide solution and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Scale-Up Considerations:

  • Heat Management: The diazotization and Sandmeyer reactions are exothermic. A reactor with efficient cooling is essential.

  • Reagent Addition: Slow and controlled addition of sodium nitrite and the diazonium salt solution is critical to prevent temperature spikes and potential runaway reactions.

  • Off-Gassing: The reaction releases nitrogen gas. Adequate ventilation and headspace in the reactor are necessary.

Part 2: Synthesis of 2-Bromo-6-picoline N-oxide (Step 2)

N-oxidation of the pyridine ring activates it for subsequent electrophilic substitution at the 4-position.[7]

Experimental Protocol:

  • Reaction Setup: A reactor is charged with 2-bromo-6-picoline and a suitable solvent such as acetic acid.

  • Oxidation: Hydrogen peroxide (30-35% solution) is added portion-wise to the stirred solution. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 70-80 °C).

  • Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the excess peroxide is quenched by the addition of a reducing agent like sodium bisulfite. The solvent is removed under reduced pressure. The residue is dissolved in water, neutralized with a base (e.g., sodium carbonate), and extracted with an organic solvent.

  • Purification: The product can be purified by crystallization from a suitable solvent system.

Scale-Up Considerations:

  • Peroxide Handling: Hydrogen peroxide is a strong oxidizer. Use appropriate personal protective equipment (PPE) and avoid contamination.

  • Thermal Control: The reaction is exothermic. Controlled addition of the oxidant and efficient cooling are crucial.

Part 3: Synthesis of 2,4-Dibromo-6-picoline N-oxide (Step 3)

This step involves the regioselective bromination of the activated N-oxide at the 4-position.

Experimental Protocol:

  • Reaction Setup: The 2-bromo-6-picoline N-oxide is dissolved in a suitable solvent, such as a mixture of sulfuric acid and oleum.

  • Bromination: A brominating agent, such as elemental bromine, is added dropwise at a controlled temperature.

  • Reaction Completion: The mixture is heated to facilitate the reaction, and the progress is monitored by analytical methods.

  • Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base. The precipitated product is filtered, washed with water, and dried.

Scale-Up Considerations:

  • Bromine Safety: Elemental bromine is highly corrosive and toxic.[8][9] All operations should be conducted in a well-ventilated fume hood with appropriate PPE. For larger scales, consider in-situ generation of bromine to avoid handling large quantities of the pure reagent.[10][11]

  • Corrosive Reagents: The use of oleum requires careful handling and appropriate reactor materials.

Part 4: Deoxygenation to 4,6-Dibromo-2-picoline (Step 4)

The N-oxide is removed to yield the desired dibromopicoline.

Experimental Protocol:

  • Reaction Setup: The N-oxide is dissolved in a suitable solvent, and a reducing agent such as phosphorus trichloride (PCl₃) is added.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures.

  • Work-up: The reaction mixture is cooled, quenched with water or ice, and neutralized. The product is then extracted with an organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Scale-Up Considerations:

  • Reagent Stoichiometry: Precise control of the amount of reducing agent is important to ensure complete reaction without excessive side products.

  • Quenching: The quenching of PCl₃ is highly exothermic and requires careful, slow addition to ice/water.

Part 5: Oxidation to this compound (Step 5)

The final step is the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol:

  • Reaction Setup: 4,6-Dibromo-2-picoline is suspended in water or an appropriate solvent.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate, is added in portions. The reaction is heated to drive it to completion.[12]

  • Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Scale-Up Considerations:

  • Exothermicity: The oxidation is highly exothermic. Portion-wise addition of the oxidant and efficient cooling are critical.

  • Solid Handling: The reaction involves solids (starting material, oxidant, and manganese dioxide by-product). A reactor designed for slurry handling is beneficial.

  • Filtration: Large-scale filtration will be required to remove the manganese dioxide.

Purification of the Final Product

High purity of the final product is crucial for its intended applications. Recrystallization is a highly effective method for purifying crystalline organic acids.

Recrystallization Protocol:

  • The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For very high purity requirements, other techniques like ion-exchange chromatography can be considered.[13]

Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Expected Yield (%)
1 2-Amino-6-picolineNaNO₂, CuBr, HBrWater0-2570-80
2 2-Bromo-6-picolineH₂O₂Acetic Acid70-8085-95
3 2-Bromo-6-picoline N-oxideBr₂, H₂SO₄/Oleum-50-7060-70
4 2,4-Dibromo-6-picoline N-oxidePCl₃DichloroethaneReflux75-85
5 4,6-Dibromo-2-picolineKMnO₄WaterReflux65-75

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chemical Handling: Handle all chemicals, especially bromine, strong acids, and oxidizers, in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following this multi-step pathway, researchers and drug development professionals can reliably produce this valuable intermediate in high purity and on a large scale. The emphasis on regiochemical control, process safety, and practical scale-up considerations makes this protocol a robust foundation for the production of this compound for further synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the underlying chemical principles to provide not just steps, but a foundational understanding for effective troubleshooting.

Synthetic Overview

The most prevalent and practical synthesis of this compound involves a two-step process starting from 2-methylpyridine (α-picoline). This process includes:

  • Dibromination: Electrophilic substitution of hydrogen atoms at the 4- and 6-positions of the pyridine ring with bromine.

  • Oxidation: Conversion of the methyl group at the 2-position into a carboxylic acid.

This sequence is favored because the methyl group is an activating group that facilitates the initial bromination, and the subsequent oxidation to a carboxylic acid is a well-established transformation.[1][2]

Below is a general workflow diagram for this synthetic route.

SynthesisWorkflow A 2-Methylpyridine (α-Picoline) B 4,6-Dibromo-2-methylpyridine A->B C 4,6-Dibromo-2-methylpyridine D This compound C->D Oxidizing Agent (e.g., KMnO₄) Heat E Crude Product F Pure this compound E->F Recrystallization / Chromatography

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and cost-effective starting material is 2-methylpyridine, also known as α-picoline. Its methyl group helps activate the pyridine ring towards electrophilic substitution.

Q2: Why is direct bromination of picolinic acid not recommended?

A2: Direct bromination of picolinic acid is challenging. The carboxylic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution, requiring harsh conditions that can lead to low yields and decomposition.[3] Synthesizing the brominated intermediate first is a more efficient strategy.

Q3: What are typical yields for this synthesis?

A3: Yields can vary significantly based on reaction conditions and purification efficiency. The bromination step can often proceed in high yield (>80%), but the oxidation step can be more variable, with yields often in the 50-70% range. Overall yields from 2-methylpyridine are typically in the 40-60% range after purification.

Q4: How is the final product typically purified?

A4: The most common method for purifying this compound is recrystallization, often from aqueous ethanol or acetic acid. Due to the high polarity of the molecule, column chromatography can be challenging but is an option with appropriate polar solvent systems. Isolation via its hydrochloride salt can also be an effective purification strategy.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis. Each problem is analyzed by its probable cause, with detailed explanations and recommended solutions.

Problem 1: Low Yield or No Product Formation in Bromination Step
Possible Cause Scientific Explanation & Causality Recommended Solution & Protocol
Insufficient Reaction Temperature Electrophilic bromination of the deactivated pyridine ring is an energetically demanding reaction. Unlike highly activated rings like pyrrole, pyridine requires high temperatures (often >150°C) to overcome the activation energy barrier. Without sufficient thermal energy, the reaction rate will be negligible.[5][6]Solution: Carefully monitor and control the reaction temperature. Ensure the reaction mixture reaches and maintains the target temperature (typically 150-180°C) for the specified duration. Use a high-boiling point solvent or a sealed reaction vessel if necessary.
Poor Quality of Brominating Agent Liquid bromine can degrade over time, especially if exposed to moisture or light, forming HBr. Using old or improperly stored bromine can lead to a lower effective concentration of the electrophilic Br₂ species, resulting in incomplete reaction.Solution: Use freshly opened or purified bromine. Consider using a solid, stable brominating agent like N-Bromosuccinimide (NBS) in sulfuric acid, which can offer better handling and more consistent results.[3]
Presence of Water in the Reaction The reaction is typically run in concentrated sulfuric acid or oleum. Water can compete with the pyridine ring as a nucleophile, reacting with bromine and reducing its availability for the desired aromatic substitution.Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous grade sulfuric acid and protect the reaction from atmospheric moisture with a drying tube.
Problem 2: Product is Impure - Contaminated with Mono-brominated Species
Possible Cause Scientific Explanation & Causality Recommended Solution & Protocol
Insufficient Bromine Stoichiometry The reaction requires at least two equivalents of bromine per equivalent of 2-methylpyridine to achieve dibromination. Using less than the stoichiometric amount will inevitably result in a mixture of starting material, mono-brominated, and di-brominated products.Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of bromine to drive the reaction to completion. The excess can be quenched during the workup.
Inadequate Reaction Time or Temperature Even with sufficient bromine, if the reaction is not allowed to proceed for a long enough duration or at a high enough temperature, the second bromination (which is slower than the first due to the deactivating effect of the first bromine atom) may not go to completion.Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC on quenched aliquots) to determine the point of full conversion.
Premature Product Precipitation If the brominated intermediate precipitates from the reaction mixture before the reaction is complete, it will be unavailable for further reaction, leading to a mixture of products.Solution: Ensure the starting material remains fully dissolved throughout the reaction. This might require adjusting the amount of sulfuric acid or using a co-solvent, though this must be done with caution as the co-solvent must be stable to the harsh reaction conditions.
Problem 3: Low Yield or Incomplete Reaction in Oxidation Step
Possible Cause Scientific Explanation & Causality Recommended Solution & Protocol
Insufficient Oxidant The oxidation of a methyl group to a carboxylic acid is a 6-electron process. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically used.[1][4] An insufficient stoichiometric amount of the oxidant will lead to incomplete conversion, leaving unreacted starting material or intermediate aldehydes.Solution: Calculate the required stoichiometry carefully. Typically, more than 2 equivalents of KMnO₄ are needed per mole of the methylpyridine. Add the oxidant in portions to control the exotherm.
Incorrect pH Permanganate oxidations are highly pH-dependent. In acidic or neutral conditions, insoluble manganese dioxide (MnO₂) is formed, which can coat the organic substrate and hinder further reaction. Alkaline conditions are often preferred for oxidizing alkylpyridines to ensure the permanganate remains soluble and reactive.[7]Solution: Perform the oxidation under basic conditions (e.g., using NaOH or KOH solution). This keeps the manganese species soluble and also deprotonates the product to form the carboxylate salt, which is typically soluble in the aqueous medium.
Product Loss During Workup The product, this compound, is an amphoteric molecule. During workup, it is crucial to adjust the pH carefully to its isoelectric point to precipitate the free acid for isolation. If the pH is too low or too high, the product will remain in solution as the protonated pyridinium salt or the deprotonated carboxylate salt, respectively, leading to significant yield loss.[8]Solution: After the oxidation is complete and the MnO₂ is filtered off, carefully acidify the filtrate to the isoelectric point of the product (typically pH ~3-4) to induce precipitation. Monitor the pH with a meter for accuracy.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis. Safety First: This procedure involves corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 4,6-Dibromo-2-methylpyridine

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 1. Add 2-methylpyridine (1 eq) to fuming H₂SO₄ (oleum) in a 3-neck flask at 0°C. P2 2. Equip with stirrer, dropping funnel, and condenser. P1->P2 R1 3. Slowly add Br₂ (2.1 eq) dropwise via funnel, keeping temp < 10°C. R2 4. After addition, slowly heat the mixture to 160-170°C. R1->R2 R3 5. Maintain temperature for 6-8 hours. Monitor via GC-MS. R2->R3 W1 6. Cool reaction to RT. Pour carefully onto crushed ice. W2 7. Neutralize with conc. NaOH solution until pH > 10. W1->W2 W3 8. Extract with an organic solvent (e.g., Dichloromethane). W2->W3 W4 9. Dry organic layer (Na₂SO₄), filter, and evaporate solvent. W3->W4

Caption: Workflow for the dibromination of 2-methylpyridine.

Step 2: Oxidation to this compound

A trusted procedure adapted from Organic Syntheses for similar transformations.[4]

  • Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve the crude 4,6-Dibromo-2-methylpyridine (1 eq) in water containing sodium hydroxide (2.5 eq).

  • Oxidation: Heat the solution to 80-90°C. Add potassium permanganate (KMnO₄, ~2.5 eq) portion-wise over 2-3 hours. The purple color of the permanganate should disappear as it is consumed. Maintain heating until the purple color persists, indicating the reaction is complete.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

  • Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 3-4. A white precipitate of this compound should form.

  • Isolation: Allow the mixture to stand in the cold for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent like aqueous ethanol to obtain a higher purity product.

References

Technical Support Center: Purification of Crude 4,6-Dibromopicolinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of crude 4,6-Dibromopicolinic acid via recrystallization. We will explore common challenges, provide detailed protocols, and explain the scientific principles behind each step to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound, and what types of impurities are typically removed?

A1: The primary goal of recrystallization is to remove impurities from a solid sample, yielding a product with a well-defined crystalline structure and high purity.[1][2] For this compound, which is often synthesized via multi-step reactions, common impurities may include unreacted starting materials (e.g., partially brominated picolinic acids), reaction byproducts, or residual solvents.[3][4] Recrystallization is highly effective at separating the desired compound from impurities that have different solubility profiles in the chosen solvent system. As the hot, saturated solution cools, the molecules of the target compound selectively assemble into a crystal lattice, excluding the less abundant impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor).[1]

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] Given its structure—a polar carboxylic acid group and a halogenated aromatic ring—polar solvents are a good starting point.[7]

  • Single-Solvent Systems: Polar protic solvents like ethanol, methanol, or isopropanol are often effective. Water can also be a good choice for polar compounds, though solubility might be high even at room temperature.[8][9]

  • Mixed-Solvent Systems: A two-solvent system is often more practical.[6] This involves a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane).[10] For this compound, an ethanol/water or methanol/water system is highly recommended. You dissolve the crude material in the minimum amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate before cooling.

Q3: My compound is "oiling out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling.[11] This is common if the melting point of the solute is lower than the boiling point of the solvent or if the sample is heavily impure, which can depress its melting point.

Troubleshooting Steps:

  • Reheat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point slightly.[11]

  • Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop encourages oil formation over orderly crystal growth. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[11]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent or adjust the ratio in your mixed-solvent system to be richer in the "good" solvent.

Q4: No crystals have formed even after my solution has cooled in an ice bath. What should I do?

A4: This is a classic sign that the solution is not supersaturated, which can happen for two main reasons: too much solvent was used, or the solution is in a metastable supersaturated state and requires a trigger for nucleation.[11]

Inducing Crystallization:

  • Scratch the Flask: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites where crystals can begin to form.[5][12]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.[13]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Once you have a more concentrated solution, allow it to cool again.[5][11]

Q5: My final product is still colored, but I expect a white solid. How can I remove colored impurities?

A5: Highly conjugated organic molecules are common colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The porous surface of the charcoal adsorbs the large, colored impurity molecules.

Important Considerations:

  • Use charcoal sparingly (1-2% of the solute's weight), as it can also adsorb your desired product, reducing the yield.

  • Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly first.

  • After treatment, the charcoal must be removed via hot gravity filtration before the solution is cooled for crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is ideal when a suitable single solvent has been identified.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add ~10 mL of ethanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions (0.5-1.0 mL) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (~2-3 mL) of ice-cold ethanol to rinse away any remaining impurities from the crystal surfaces.[1]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass for final drying in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is highly effective when a single solvent is not ideal.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution remains faintly cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization & Isolation: Follow steps 5-9 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the final wash.

Troubleshooting and Optimization

The following flowchart provides a logical workflow for addressing common issues encountered during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Compound 'Oiled Out'? cool->oiled_out collect Collect, Wash, and Dry Crystals check_crystals->collect Yes induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal check_crystals->induce No success Yes analyze Analyze Purity (e.g., MP, NMR) collect->analyze no_crystals No check_again Crystals Formed? induce->check_again check_again->collect Yes evaporate Solution likely too dilute. Boil off some solvent and re-cool. check_again->evaporate No evaporate->cool oiled_out->check_crystals No reheat Reheat to dissolve oil. Add more 'good' solvent. Cool SLOWLY. oiled_out->reheat Yes reheat->cool

Caption: Troubleshooting workflow for recrystallization.

Data Summary Table

The choice of solvent is critical for successful recrystallization. The following table summarizes potential solvents and their properties relevant to purifying this compound.

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol 78Good general-purpose polar protic solvent. Often provides a significant solubility difference between hot and cold conditions for carboxylic acids.[9]
Methanol 65Similar to ethanol but more polar and lower boiling. May result in higher solubility at room temperature, potentially lowering yield.
Isopropanol 82Less polar than ethanol. Can be a good choice if the compound is too soluble in ethanol or methanol.
Water 100As a highly polar molecule, this compound is expected to be soluble.[7] May be too effective, leading to poor recovery unless used in a mixed system.
Ethanol / Water 78-100Excellent mixed-solvent system. Allows for fine-tuning of polarity and solubility to achieve optimal supersaturation upon cooling.[6]
Acetone / Hexane 56-69A polar aprotic / non-polar mixture. Useful if protic solvents are not effective. Dissolve in hot acetone, add hexane as the anti-solvent.[8]

References

challenges in the regioselective synthesis of 4,6-Dibromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,6-Dibromopicolinic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the regioselective synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific synthesis. We will explore the underlying chemical principles, troubleshoot common experimental issues, and provide a validated protocol to achieve the target molecule with success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for the synthesis of this compound.

Question 1: Why is the direct, one-step bromination of picolinic acid to produce the 4,6-dibromo isomer so challenging?

Answer: The direct bromination of picolinic acid to achieve the 4,6-disubstituted product is exceptionally difficult due to the inherent electronic properties of the pyridine ring, which are further compounded by the presence of the carboxylic acid group.

  • Electronic Nature of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system because the highly electronegative nitrogen atom withdraws electron density from the ring carbons.[1][2] This deactivation makes pyridine significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions.[3]

  • Directing Effects: Both the pyridine nitrogen and the carboxylic acid group at the 2-position are electron-withdrawing and act as meta-directing groups. During electrophilic attack, the intermediate carbocations (arenium ions) formed by attack at the C-3 or C-5 positions are more stable than those formed by attack at the C-2, C-4, or C-6 positions.[4][5] Attack at the C-4 position, for instance, would place a positive charge in an unstable resonance structure directly on the electronegative nitrogen atom, which is highly unfavorable.[5]

  • Ring Deactivation: The presence of the carboxylic acid further deactivates the already electron-poor ring, making electrophilic substitution even more sluggish. Additionally, under the acidic conditions often used for bromination, the pyridine nitrogen can become protonated, adding a formal positive charge and severely deactivating the ring to any electrophilic attack.[1][2]

Therefore, a direct bromination approach is mechanistically disfavored and will likely result in no reaction or the formation of undesired isomers.

Question 2: If I attempt a direct electrophilic bromination of picolinic acid, what products should I expect?

Answer: Based on the principles of electrophilic aromatic substitution on a deactivated pyridine ring, the electronically favored products would be the result of substitution at the positions meta to the nitrogen and the carboxylic acid group. The primary product, if any forms, would likely be 5-bromopicolinic acid . Under forcing conditions, one might expect to see 3,5-dibromopicolinic acid . The desired 4,6-isomer would not be a significant product of this reaction pathway.

Question 3: What is the most reliable strategy to achieve a regioselective synthesis of this compound?

Answer: The most effective and reliable strategy is to establish the required substitution pattern on the pyridine ring before introducing the carboxylic acid functionality. This circumvents the challenges of electrophilic substitution on a deactivated ring. The recommended approach is the oxidation of a pre-functionalized precursor , specifically 4,6-dibromo-2-methylpyridine . This method ensures that the bromine atoms are locked into the correct positions, and the final step is a robust oxidation of the methyl group.[6][7]

Section 2: Troubleshooting Guide for Common Issues

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Encountered Probable Cause Recommended Solution & Explanation
Low to no conversion during direct bromination of picolinic acid. Severe electronic deactivation of the pyridine ring by the nitrogen atom and the carboxylic acid group.[2][3]Abandon the direct bromination approach. The starting material is not sufficiently nucleophilic to react with the electrophilic bromine under standard conditions. Proceed with the recommended protocol involving the oxidation of 4,6-dibromo-2-methylpyridine.
Formation of the wrong isomer(s) (e.g., 5-bromopicolinic acid). The reaction is proceeding via the electronically favored electrophilic aromatic substitution pathway, which directs substituents to the 3 and 5 positions.[4][5]This result confirms the predicted regiochemical outcome. To obtain the 4,6-isomer, a regiocontrolled synthesis is necessary. The precursor oxidation strategy is the most effective way to guarantee the correct substitution pattern.
Difficulty isolating the final product from the aqueous reaction mixture. Picolinic acids are amphoteric and can form zwitterions, leading to high water solubility, especially in the presence of salts.Precise pH control is critical. After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound (typically a pH of 3-4) using an acid like HCl.[6] This will minimize its solubility and cause it to precipitate. The solid can then be collected by filtration and purified by recrystallization.
Incomplete oxidation of 4,6-dibromo-2-methylpyridine. Insufficient oxidant (e.g., KMnO₄) or reaction time. The reaction may also be hampered by poor mixing if the manganese dioxide byproduct coats the starting material.Increase the molar excess of potassium permanganate to 2.5-3.0 equivalents. Ensure vigorous stirring throughout the reaction to maintain a good suspension. Increase the reaction time and maintain a consistent temperature (e.g., 85-90°C) to drive the reaction to completion.[6]

Section 3: Visualized Mechanisms & Workflows

Visual aids help clarify the complex principles and processes involved in this synthesis.

EAS_Mechanism cluster_0 Attack at C-4 (Disfavored) cluster_1 Attack at C-5 (Favored) start_4 Picolinic Acid int_4_1 Intermediate 1 start_4->int_4_1 + Br+ int_4_2 Resonance Structure (Unstable: + on N) int_4_1->int_4_2 Resonance int_4_3 Intermediate 3 int_4_2->int_4_3 Resonance start_5 Picolinic Acid int_5_1 Intermediate 1 start_5->int_5_1 + Br+ int_5_2 Resonance Structure int_5_1->int_5_2 Resonance int_5_3 Resonance Structure int_5_2->int_5_3 Resonance

Diagram 1: Comparison of intermediates for electrophilic attack.

Synthesis_Workflow start Start: 4,6-Dibromo-2-methylpyridine step1 Add Water (Solvent) Heat to 80°C start->step1 step2 Add KMnO₄ in Portions Maintain 85-90°C, 1-2h step1->step2 step3 Cool and Filter MnO₂ step2->step3 step4 Adjust Filtrate pH to 3-4 with HCl step3->step4 step5 Cool to Induce Crystallization step4->step5 step6 Filter and Wash Solid step5->step6 end_product Final Product: This compound step6->end_product

Diagram 2: Recommended workflow for synthesis.

Section 4: Recommended Experimental Protocol

This protocol details the regioselective synthesis of this compound via the oxidation of 4,6-dibromo-2-methylpyridine. This method is adapted from established procedures for the oxidation of substituted picolines.[6][8]

Reaction: Oxidation of 4,6-dibromo-2-methylpyridine

Materials:

  • 4,6-dibromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • 6M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4,6-dibromo-2-methylpyridine (1.0 eq). Add deionized water to serve as the solvent (approx. 10-15 mL per gram of starting material).

  • Heating: Begin vigorous stirring and heat the suspension to 80°C.

  • Oxidant Addition: Once the temperature has stabilized, add potassium permanganate (2.5 eq) in small portions over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 85-90°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 85-90°C with continued stirring for 60-100 minutes, or until the characteristic purple color of permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.[6]

  • Workup - Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot deionized water to ensure all the product is collected in the filtrate.

  • Workup - Precipitation: Combine the filtrate and washings. While stirring, slowly add 6M HCl to adjust the pH to approximately 3-4. A white precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water.

  • Purification: Dry the crude product. For higher purity, the product can be recrystallized from an ethanol/water mixture.

References

Technical Support Center: Synthesis of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,6-dibromopicolinic acid. This document is designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves the direct electrophilic bromination of 2-picolinic acid (also known as picolinic acid). The pyridine ring is electron-deficient, making electrophilic substitution challenging. Therefore, the reaction requires harsh conditions, typically using a strong brominating agent in a highly acidic medium like fuming sulfuric acid (oleum). The carboxylic acid at the 2-position and the ring nitrogen direct the incoming electrophiles primarily to the 4- and 6-positions.

Q2: Why are harsh reaction conditions like fuming sulfuric acid necessary?

The pyridine nitrogen acts as a deactivating group for electrophilic aromatic substitution, making the ring less reactive than benzene. In a strong acidic medium like oleum, the nitrogen atom is protonated, further deactivating the ring. However, this acidic environment is crucial for generating a potent electrophilic bromine species (e.g., Br⁺ or its equivalent) from the bromine source (e.g., Br₂ or KBr). This powerful electrophile is necessary to overcome the high activation energy barrier of the reaction.

Q3: What are the critical reaction parameters to control during the synthesis?

Success in this synthesis hinges on the careful control of several parameters.

ParameterImportanceRecommended Range
Temperature Controls reaction rate and side product formation. Too low, the reaction stalls; too high, it promotes decarboxylation and over-bromination.100-130°C
Reaction Time Ensures complete di-bromination. Insufficient time leads to mono-brominated impurities.12-24 hours
Stoichiometry A molar excess of the brominating agent is required to drive the reaction to the di-substituted product.>2.0 equivalents of Br₂
Agitation Essential for maintaining a homogeneous reaction mixture, especially in a slurry, to ensure consistent reaction.Continuous, vigorous stirring

Q4: How can I effectively monitor the reaction's progress?

Monitoring this reaction can be challenging due to the aggressive reaction medium. The most practical approach is to take small aliquots of the reaction mixture at timed intervals. Each aliquot must be carefully quenched in an ice/water mixture and neutralized before extraction with an organic solvent (e.g., ethyl acetate). The organic extract can then be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the product.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a problem-solution format.

Problem: Low or No Yield of this compound

Q: My reaction has run for 24 hours, but upon workup, I've isolated very little of the desired product. What could be the cause?

A low or negligible yield is a common but solvable issue. The root cause often lies in one of several areas:

  • Cause 1: Insufficiently Strong Reaction Conditions: The activation barrier for di-brominating picolinic acid is high. If the temperature is too low or the concentration of oleum is not high enough, the reaction may not proceed at an appreciable rate.

    • Solution: Ensure your reaction temperature is maintained at a minimum of 110°C. Use oleum with a high percentage of free SO₃ (e.g., 20-30%).

  • Cause 2: Moisture in the Reaction: Water can react with the oleum and the brominating species, deactivating them and inhibiting the reaction.

    • Solution: Use oven-dried glassware and anhydrous reagents. Ensure the reaction is protected from atmospheric moisture with a drying tube.

  • Cause 3: Premature Product Loss during Workup: The product, this compound, has some solubility in acidic aqueous solutions.

    • Solution: During workup, cool the quenched reaction mixture thoroughly in an ice bath before filtration. Wash the collected solid with a minimal amount of cold water to remove residual acid without dissolving a significant amount of the product.

Problem: Significant Contamination with Mono-Brominated Side Products

Q: My final product shows two major spots on TLC, and my NMR spectrum indicates a mixture of mono- and di-brominated picolinic acid. How can I prevent this and purify my product?

This is the most common purity issue, arising from incomplete reaction.

  • Cause: Incomplete Bromination: The introduction of the first bromine atom deactivates the ring further, making the second bromination slower. Insufficient reaction time, a sub-stoichiometric amount of brominating agent, or a temperature that is too low will favor the formation of 4-bromo- and 6-bromopicolinic acid.

    • Solution (Prevention):

      • Increase Reagent Stoichiometry: Use at least 2.2-2.5 equivalents of bromine to ensure there is enough electrophile to drive the reaction to completion.

      • Extend Reaction Time: Monitor the reaction by HPLC or TLC. If mono-brominated species are still present, continue heating for an additional 6-12 hours.

      • Maintain Temperature: Do not let the reaction temperature drop below the optimal range, as this will disproportionately slow the second bromination step.

    • Solution (Purification):

      • Recrystallization: This is the most effective method. This compound is generally less soluble than its mono-brominated counterparts. A carefully chosen solvent system (e.g., ethanol/water or acetic acid/water) can selectively precipitate the desired di-bromo product, leaving the mono-bromo impurities in the mother liquor.

Problem: Product Decarboxylation Leading to 2,4-Dibromopyridine

Q: During my workup or upon heating for recrystallization, I noticed gas evolution, and my final product is contaminated with 2,4-dibromopyridine. Why is this happening?

You are observing the thermal decarboxylation of your product. Picolinic acids are susceptible to losing CO₂ upon heating, a reaction related to the Hammick reaction.[1][2] The presence of electron-withdrawing bromine atoms can further influence this process.

  • Cause: Thermal Instability: Heating this compound, especially in a neutral or slightly acidic solution, can induce the loss of the carboxylic acid group to form 2,4-dibromopyridine.[3][4]

    • Solution:

      • Avoid Excessive Heat: During workup and purification, use the minimum amount of heat necessary to dissolve the compound for recrystallization. Avoid prolonged heating or refluxing in neutral solvents.

      • pH Control: Decarboxylation rates can be pH-dependent.[4] It is often preferable to perform recrystallization from an acidic solvent (e.g., aqueous acetic acid) where the carboxyl group is protonated, or to handle the material as a salt if isolating via basification and re-acidification.

Below is a troubleshooting workflow to help diagnose common issues systematically.

TroubleshootingWorkflow start Start Analysis of Crude Product check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable (TLC/HPLC/NMR)? check_yield->check_purity Yes low_yield Problem: Low Yield check_yield->low_yield No impure_product Problem: Impure Product check_purity->impure_product No end_ok Process Successful check_purity->end_ok Yes cause_temp Cause: Temp Too Low? low_yield->cause_temp impurity_type Identify Impurity impure_product->impurity_type cause_moisture Cause: Moisture Contamination? cause_temp->cause_moisture No solution_yield Solution: - Increase Temperature to 110-130°C - Use Anhydrous Reagents/Glassware cause_temp->solution_yield Yes cause_moisture->solution_yield Yes end_revise Revise Protocol cause_moisture->end_revise No mono_bromo Side Product: Mono-brominated Acid impurity_type->mono_bromo Starting Material/ Mono-bromo Present decarboxylated Side Product: Decarboxylated (2,4-dibromopyridine) impurity_type->decarboxylated Carboxyl Group Absent solution_mono_bromo Solution: - Increase Br2 Stoichiometry (>2.2 eq) - Extend Reaction Time - Purify via Recrystallization mono_bromo->solution_mono_bromo solution_decarboxylated Solution: - Avoid Excessive Heat in Workup - Control pH during Purification decarboxylated->solution_decarboxylated solution_yield->end_revise solution_mono_bromo->end_revise solution_decarboxylated->end_revise

Caption: Troubleshooting workflow for this compound synthesis.

Part 3: Experimental Protocol

This section provides a representative experimental procedure. Safety Note: This reaction involves highly corrosive and toxic materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Synthesis of this compound
  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel, add 2-picolinic acid (10.0 g, 81.2 mmol).

  • Reaction Medium: Carefully add 20% fuming sulfuric acid (oleum, 80 mL) to the flask while stirring. The mixture may warm up; ensure the addition is slow and controlled.

  • Reagent Addition: Heat the mixture to 115-120°C. Once the temperature is stable, add bromine (10.4 mL, 203 mmol, 2.5 eq.) dropwise via the dropping funnel over 1 hour. The reaction mixture will turn dark red/brown.

  • Reaction: Maintain the temperature at 120°C and continue stirring vigorously for 18-24 hours.

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.

  • Isolation: A precipitate (the crude product) will form. Cool the suspension in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 30 mL) to remove excess acid.

  • Drying: Dry the collected off-white solid in a vacuum oven at 50-60°C to a constant weight.

The diagram below illustrates the reaction pathway and the formation of key side products.

ReactionScheme

Caption: Synthesis pathway and formation of major side products.

References

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dibromopicolinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4,6-Dibromopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common and advanced synthetic transformations of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Introduction: The Versatility of the this compound Scaffold

This compound is a key heterocyclic building block. Its three distinct functional handles—a carboxylic acid and two bromine atoms at positions with different reactivities—allow for sequential and regioselective derivatization. The pyridine nitrogen also plays a crucial role, influencing the reactivity of the ring and potentially acting as a coordinating site in metal-catalyzed reactions, a phenomenon often termed the "2-pyridyl problem" which can present unique challenges.[1] This guide will address the primary transformations starting from the carboxylic acid, followed by cross-coupling reactions at the C-Br bonds.

Frequently Asked Questions (FAQs): Carboxylic Acid Derivatization

This section addresses the most common initial derivatization steps: esterification and amidation. Proper execution here is critical as the resulting ester or amide functionality can influence downstream cross-coupling reactions.

Esterification FAQs

Question 1: What are the standard conditions for converting this compound to a simple methyl or ethyl ester?

Answer: The most straightforward method is the Fischer-Speier esterification.[2][3] This involves heating the carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or anhydrous HCl.[4] The reaction is driven to completion by the large excess of alcohol, shifting the equilibrium toward the product ester.

  • Causality: Fischer esterification is an equilibrium-controlled process.[2][5] Using the alcohol as the solvent maximizes the concentration of one reactant, pushing the reaction forward according to Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Question 2: My Fischer esterification is giving low yields or stalling. How can I improve it?

Answer: Low yields in Fischer esterification are almost always due to the presence of water or the reaction not reaching equilibrium.[2]

  • Ensure Anhydrous Conditions: Water can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[5][7][8] Use dry glassware and anhydrous alcohol and acid. While not always necessary for simple alcohols, adding a dehydrating agent can be beneficial.

  • Increase Temperature and Reaction Time: Ensure the reaction is heated to reflux to increase the reaction rate.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Alternative Methods: If your alcohol is precious, bulky, or acid-sensitive, Fischer esterification is not ideal. Consider Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] This method works well for acid-sensitive substrates as it proceeds under mild, non-acidic conditions at room temperature.[4][9]

Question 3: I need to synthesize a tert-butyl ester. Will Fischer esterification work?

Answer: No, Fischer esterification is ineffective for tertiary alcohols like tert-butanol due to steric hindrance and the tendency of the alcohol to eliminate under strongly acidic conditions. The Steglich esterification (DCC/DMAP) is a common and effective method for forming tert-butyl esters.[4]

Amidation FAQs

Question 4: What is the most reliable way to synthesize an amide from this compound?

Answer: Direct reaction of a carboxylic acid and an amine is generally difficult as it forms a highly unreactive carboxylate-ammonium salt.[10] The carboxylic acid must first be "activated". The two most common strategies are:

  • Conversion to Acyl Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4][11] The resulting highly reactive acyl chloride is then treated with the desired amine, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

  • Use of Peptide Coupling Reagents: These reagents generate a highly reactive activated ester in situ. Common choices include HBTU, HATU, or EDC, often used with an additive like HOBt.[12][13][14] This is a one-pot method that avoids the isolation of the harsh acyl chloride and is compatible with a wider range of functional groups.

Question 5: When I use thionyl chloride (SOCl₂) to make the acyl chloride, I get a chlorinated pyridine side product. Why does this happen and how can I avoid it?

Answer: This is a known side reaction for picolinic acids. The pyridine nitrogen can be involved in the reaction, leading to undesired chlorination on the pyridine ring, typically at the 4-position.[15][16] While separable by chromatography, this reduces the yield of the desired product.[15] To avoid this, using milder peptide coupling reagents (HATU, HBTU, etc.) is highly recommended as they do not involve harsh acidic conditions or chloride reagents.[17]

Workflow for Derivatization of this compound

The following diagram outlines the general decision-making process for derivatizing the carboxylic acid functionality.

derivatization_workflow cluster_ester Is the alcohol simple (MeOH, EtOH) and not acid-sensitive? cluster_amide Are the reagents sensitive to harsh/acidic conditions? start This compound ester Esterification start->ester Target: Ester amide Amidation start->amide Target: Amide fischer Fischer Esterification (Alcohol, H+) ester->fischer Yes steglich Steglich Esterification (DCC, DMAP) ester->steglich No coupling Peptide Coupling (HATU, HBTU, etc.) amide->coupling Yes acyl_chloride Acyl Chloride Formation (SOCl2, then Amine) amide->acyl_chloride No

Caption: Decision workflow for ester or amide formation.

Troubleshooting Guide: Common Issues in Derivatization

This section provides a systematic approach to resolving common experimental failures.

Symptom Possible Cause Suggested Solution
Low or No Product Yield 1. Presence of Water: Reagents (especially coupling agents, acyl chlorides, and silylating agents) are moisture-sensitive.[18][19]Dry all solvents and glassware thoroughly. Use fresh, anhydrous reagents. Store reagents under an inert atmosphere (N₂ or Ar).[20]
2. Insufficient Reagent: Stoichiometry may be incorrect, especially if the starting material is impure.Use a slight excess (1.1-1.2 equivalents) of the limiting reagent. Confirm the purity of your starting material.[19]
3. Suboptimal Reaction Conditions: The reaction may be too slow at the chosen temperature.Incrementally increase the reaction temperature and monitor by TLC. For sluggish amidations, gentle heating (40-50 °C) can be beneficial.
4. Poor Solubility: The starting material may not be fully dissolved, preventing a complete reaction.Choose a solvent in which all reactants are soluble. For silylation, pyridine is often used to help dissolve the sample before adding the reagent.[21]
Multiple Products Observed on TLC 1. Side Reactions: Unintended reactions, such as chlorination with SOCl₂ or hydrolysis during workup.[15]For amidation, switch to a peptide coupling reagent. For ester/amide hydrolysis, perform the aqueous workup with cold solutions and minimize contact time.[5]
2. Degradation of Starting Material: The substrate may be unstable to the reaction conditions (e.g., strong acid or base).Use milder conditions. For esterification of acid-sensitive substrates, use the Steglich method.[9]
3. Impure Starting Materials: Contaminants in the starting material can lead to multiple products.Purify the this compound by recrystallization before use.
Reaction Fails to Start (No change on TLC) 1. Inactive Reagents: Coupling reagents or bases may have degraded upon storage.Use a fresh bottle of the reagent. Test the reagent on a simpler, known reaction to confirm its activity.
2. Incorrect pH/Base: For amidations, the wrong base can deprotonate the carboxylic acid, forming the unreactive carboxylate.Use a non-nucleophilic base (e.g., DIPEA, TEA) in the correct stoichiometric amount.

Advanced Derivatization: C-C Bond Forming Reactions

Once the carboxylic acid has been derivatized, the two bromine atoms can be functionalized, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.[22][23]

Suzuki & Sonogashira Coupling FAQs

Question 6: Which bromine is more reactive in a cross-coupling reaction, the one at C4 or C6?

Answer: The bromine at the 4-position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the 6-position. This is due to the electronic influence of the electron-withdrawing ester/amide group at C2 and the pyridine nitrogen. This differential reactivity can sometimes be exploited for selective mono-functionalization by carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the coupling partner).

Question 7: I'm having trouble with my Suzuki coupling. The yield is low and I see debromination side products. What's going wrong?

Answer: Pyridine-containing substrates are notoriously challenging in cross-coupling reactions.[1]

  • Catalyst and Ligand Choice: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or JohnPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.[24]

  • Base Selection: The choice of base is critical. Strong bases can promote decomposition of the boronic acid partner. A common starting point is a carbonate base (K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄).[25]

  • Solvent and Temperature: A mixture of an organic solvent (like Dioxane, Toluene, or THF) and water is often used to dissolve both the organic substrate and the inorganic base.[24] Overheating can lead to protodeboronation of the boronic acid and other side reactions.[1]

Question 8: What are the key considerations for a Sonogashira coupling with my 4,6-dibromopicolinate derivative?

Answer: The Sonogashira reaction couples a terminal alkyne with an aryl halide.[26][27]

  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[23][26] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step.[28]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as the base and often as the solvent. It is crucial to use anhydrous and anaerobic (degassed) conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[27]

  • Copper-Free Variants: The copper co-catalyst can sometimes promote side reactions. Copper-free Sonogashira protocols have been developed and may provide cleaner reactions for complex substrates.[27]

Troubleshooting Cross-Coupling Reactions

This diagram provides a logical flow for diagnosing failed Suzuki or Sonogashira reactions.

troubleshooting_flow start Cross-Coupling Reaction Failed (Low Yield / No Reaction) check_reagents Are starting materials pure? Are reagents (boronic acid, alkyne) and solvents anhydrous and fresh? start->check_reagents check_inert Was the reaction properly degassed and kept under inert atmosphere (N2/Ar)? check_reagents->check_inert Yes solution_reagents Solution: Purify starting materials. Use fresh reagents and anhydrous solvents. check_reagents->solution_reagents No check_catalyst Is the Pd catalyst/ligand appropriate for a pyridine substrate? Is the catalyst loading sufficient? check_inert->check_catalyst Yes solution_inert Solution: Degas solvent via sparging or freeze-pump-thaw cycles. Maintain positive inert gas pressure. check_inert->solution_inert No check_base Is the base appropriate? (e.g., K2CO3, K3PO4 for Suzuki; TEA, DIPA for Sonogashira) check_catalyst->check_base Yes solution_catalyst Solution: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->solution_catalyst No check_temp Is the temperature optimal? (Too low = slow; Too high = degradation) check_base->check_temp Yes solution_base Solution: Screen alternative bases. Ensure base is fully dissolved. check_base->solution_base No solution_temp Solution: Run a temperature screen (e.g., RT, 60°C, 80°C, 100°C). check_temp->solution_temp No

Caption: A decision tree for troubleshooting cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4,6-dibromopicolinate via Fischer Esterification
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 17.8 mmol).

  • Reagents: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (1 mL, 18.8 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible (typically 4-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 4,6-Dibromo-N-benzylpicolinamide via HATU Coupling
  • Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 3.56 mmol), HATU (1.49 g, 3.92 mmol, 1.1 eq), and anhydrous Dimethylformamide (DMF) (15 mL).

  • Activation: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add benzylamine (0.43 mL, 3.92 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.24 mL, 7.12 mmol, 2.0 eq).

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References

stability of 4,6-Dibromopicolinic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dibromopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Here, we will explore the stability of this compound under various acidic and basic conditions, potential degradation pathways, and methodologies for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?

The main stability concern for this compound in both acidic and basic aqueous solutions is its susceptibility to degradation, primarily through decarboxylation and potentially dehalogenation under more stringent conditions. Picolinic acids, in general, can undergo decarboxylation, and the presence of electron-withdrawing bromine atoms can influence the reactivity of the pyridine ring.[1][2]

Under Acidic Conditions:

  • Protonation: The pyridine nitrogen is basic and will be protonated in acidic solutions. This enhances the electron-withdrawing nature of the ring, potentially making the carboxyl group more labile.

  • Decarboxylation: While picolinic acid itself can decarboxylate upon heating, acidic conditions can facilitate this process, especially at elevated temperatures.[1][2] The proposed mechanism often involves a zwitterionic intermediate.[1]

  • Hydrolysis of Potential Impurities: If the starting material contains any related amide or ester impurities, these could hydrolyze to the carboxylic acid under acidic conditions.

Under Basic Conditions:

  • Deprotonation: The carboxylic acid group will be deprotonated to form the carboxylate salt, which is generally more stable towards decarboxylation than the protonated acid form.

  • Nucleophilic Substitution: Strong basic conditions, particularly at high temperatures, could potentially lead to nucleophilic aromatic substitution, where a bromine atom is replaced by a hydroxyl group. However, this typically requires harsh conditions.

  • Decarboxylation: While less favorable than in acidic media for the parent picolinic acid, decarboxylation can still occur, especially with heating.[1] Some studies on related compounds have shown that decarboxylation can be promoted under basic conditions.[3]

Q2: I'm observing a new, more polar spot on my TLC/a new peak in my HPLC analysis after subjecting this compound to acidic reflux. What could it be?

This observation is highly indicative of degradation. The most probable degradation product is 4,6-dibromopyridine , formed via decarboxylation. This product would be less polar than the starting carboxylic acid. If you are observing a more polar spot, it could indicate the formation of a hydroxylated species via debromination-hydroxylation, though this is less likely under standard acidic reflux unless strong oxidizing agents are present.

Another possibility, though less common, is hydrolysis of a nitrile impurity if one were present in your starting material, leading to the corresponding carboxylic acid.[4]

Q3: My reaction yield is consistently low when using this compound in a basic step at elevated temperatures. What could be the cause?

Low yields in basic conditions at high temperatures could be attributed to several factors:

  • Decarboxylation: As mentioned, heating can induce decarboxylation to form 4,6-dibromopyridine.

  • Nucleophilic Aromatic Substitution: The bromine atoms could be susceptible to substitution by hydroxide or other nucleophiles present in the reaction mixture, leading to undesired byproducts.

  • Complex Formation: If metal catalysts are used in the reaction, the picolinic acid moiety can act as a chelating ligand, potentially forming stable complexes that inhibit the desired reaction.[5]

Q4: How can I monitor the stability of this compound in my reaction?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[6][7][8]

Key considerations for developing an HPLC method:

  • Column: A C18 reversed-phase column is a good starting point.[6][8]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or phosphoric acid) is often effective for separating the parent compound from its potential degradation products.[9]

  • Detection: UV detection is suitable for picolinic acid derivatives. The UV spectrum can help in selecting an appropriate wavelength for analysis.[9]

  • Validation: The method should be validated to ensure it can separate the active pharmaceutical ingredient (API) from all potential degradation products.[10][11]

Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring. A significant change in the spot profile or the appearance of new spots indicates degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of a new, less polar spot/peak in the chromatogram after acidic treatment. Decarboxylation to form 4,6-dibromopyridine.Confirm the identity of the new compound using LC-MS or by synthesizing an authentic standard of 4,6-dibromopyridine. To minimize degradation, consider running the reaction at a lower temperature, using a milder acid, or reducing the reaction time.
Formation of multiple unknown impurities under basic conditions. A combination of decarboxylation and nucleophilic substitution of the bromine atoms.Analyze the crude reaction mixture by LC-MS to identify the masses of the impurities. This can help in proposing their structures. Optimize the reaction by lowering the temperature, using a less nucleophilic base if possible, or protecting the carboxylic acid group.
Inconsistent reaction outcomes or poor mass balance. Degradation of the starting material or product during the reaction or workup.Perform a forced degradation study to understand the stability profile of your compound under the reaction and workup conditions.[10][11][12][13] This will help in identifying critical parameters that need to be controlled.
Difficulty in purifying the product due to a co-eluting impurity. The impurity might be structurally very similar to the product, or the chromatography conditions may not be optimal.If the impurity is a degradation product, adjust the reaction conditions to minimize its formation. For purification, screen different HPLC columns and mobile phase compositions to improve resolution. Techniques like preparative HPLC or crystallization might be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.[10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 1N hydrochloric acid (HCl). The final concentration of the compound will be approximately 0.5 mg/mL.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot of the solution.

  • Basic Hydrolysis:

    • In a separate vial, add a known volume of the stock solution.

    • Add an equal volume of 1N sodium hydroxide (NaOH).

    • Follow the same heating and sampling procedure as for the acidic hydrolysis.

3. Sample Quenching and Preparation:

  • Immediately neutralize the withdrawn aliquot with an equivalent amount of base (for acidic samples) or acid (for basic samples) to stop the degradation process.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation at each time point.

Protocol 2: Monitoring a Reaction for Degradation

1. Initial Reaction Analysis (t=0):

  • Before initiating the reaction (e.g., before adding a reagent or applying heat), take a small aliquot of the reaction mixture.

  • Quench the aliquot appropriately (e.g., by diluting in a cold solvent or neutralizing).

  • Analyze the sample by HPLC or TLC to establish the initial purity profile.

2. In-Process Control (IPC):

  • At regular intervals during the reaction, take further aliquots.

  • Quench and analyze these samples to monitor the consumption of the starting material, the formation of the product, and the appearance of any new impurities.

3. Workup and Final Product Analysis:

  • After the reaction is complete and the workup is performed, analyze the crude and purified product to assess the final purity and identify any degradation products that may have formed during isolation and purification.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound under stress conditions.

G cluster_acid Acidic Conditions A This compound B Protonated Species A->B + H+ C 4,6-Dibromopyridine (Decarboxylation Product) B->C Heat, -CO2

Caption: Degradation pathway under acidic conditions.

G cluster_base Basic Conditions D This compound E Carboxylate Salt D->E + OH- F 4,6-Dibromopyridine (Decarboxylation Product) E->F Heat, -CO2 G 4-Bromo-6-hydroxypicolinic acid (Nucleophilic Substitution Product) E->G Strong Base, Heat, -Br-

Caption: Potential degradation pathways under basic conditions.

Quantitative Data Summary

Condition Time (hours) % Degradation of this compound Major Degradation Product(s)
1N HCl at 60°C 25%4,6-Dibromopyridine
818%4,6-Dibromopyridine
2445%4,6-Dibromopyridine
1N NaOH at 60°C 2<1%-
83%4,6-Dibromopyridine
2410%4,6-Dibromopyridine, Trace hydroxypyridine derivative

Note: This data is illustrative and should be determined experimentally for your specific batch and conditions.

References

Technical Support Center: Purification of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-Dibromopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. As a crucial intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final product.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose and resolve common purification challenges encountered in the laboratory.

Understanding the Impurity Profile of this compound

A robust purification strategy begins with understanding the potential impurities. While the exact impurity profile can vary depending on the synthetic route, many commercial preparations of this compound are synthesized from precursors other than picolinic acid itself. A likely pathway involves the transformation of furfural, which undergoes a series of reactions including cyano-amination and bromination-rearrangement to form a dibrominated pyridine ring, followed by hydrolysis of a nitrile or other functional group to the carboxylic acid.[1]

Based on this, common impurities may include:

  • Incompletely Brominated Species: Monobromopicolinic acids (e.g., 4-bromo- or 6-bromopicolinic acid) can be present if the bromination reaction does not go to completion.

  • Isomeric Impurities: Rearrangement reactions during synthesis can lead to other dibromopicolinic acid isomers.

  • Starting Material Carryover: Residual precursors from the early stages of the synthesis may persist.

  • Hydrolysis Byproducts: If the synthesis involves the hydrolysis of a nitrile or ester, incomplete hydrolysis can leave these functional groups in the final product.

  • Solvent Adducts: Residual solvents from the reaction or initial workup can be trapped in the solid material.

  • Halogen Exchange Products: If chlorinating agents were used at any stage (for example, to create an acid chloride), there is a potential for the formation of chloro-bromo-picolinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for a preliminary purification of crude this compound?

A1: For most batches of crude this compound, recrystallization is the most effective and economical first-line purification technique. It is particularly adept at removing small amounts of less polar or more soluble impurities. The key is selecting an appropriate solvent system.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. Given the polar nature of the carboxylic acid and the pyridine nitrogen, polar solvents are a good starting point. A systematic solvent screening is recommended. See the detailed protocol in the "Experimental Protocols" section below.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high impurity load which depresses the melting point. To remedy this, re-heat the solution to dissolve the oil, add more hot solvent to decrease the saturation, and allow it to cool more slowly. If this fails, a mixed-solvent system may be necessary.

Q4: When is column chromatography recommended for purifying this compound?

A4: Column chromatography is advised when recrystallization fails to remove closely related impurities, such as isomers or compounds with very similar solubility profiles. It is also the method of choice when a very high purity (>99.5%) is required. Both normal-phase and reversed-phase chromatography can be effective.

Q5: The purity of my this compound does not improve after a single recrystallization. What are my next steps?

A5: If a single recrystallization is insufficient, you have a few options:

  • Perform a second recrystallization using a different solvent system. This can be effective if the impurities have different solubility behaviors in another solvent.

  • Pre-treat with activated carbon: If you suspect colored, non-polar impurities, dissolving the crude product in a suitable solvent, adding activated carbon, heating, and filtering before recrystallization can be beneficial.

  • Move to column chromatography: This will provide a higher degree of separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used, keeping a significant portion of the product in the mother liquor. 2. The cooling process was too short or not cold enough. 3. Premature crystallization occurred during hot filtration.1. Boil off some of the solvent to re-concentrate the solution and cool again. For future attempts, use the minimum amount of hot solvent required for dissolution. 2. Allow for a longer cooling period at room temperature, followed by chilling in an ice bath. 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering the hot solution. A stemless funnel can also help prevent clogging.[2]
Product is Colored (Yellow/Brown Tint) 1. Presence of colored, polymeric, or oxidized impurities from the synthesis. 2. Thermal degradation if the compound was heated for too long or at too high a temperature.1. Perform a hot filtration with a small amount of activated carbon before allowing the recrystallization solution to cool. 2. Ensure that the dissolution for recrystallization is done as quickly as possible and avoid prolonged heating.
Broad or Tailing Peaks in HPLC Analysis 1. Interaction of the acidic proton with the stationary phase. 2. Column overloading.1. Acidify the mobile phase with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress the ionization of the carboxylic acid.[3] 2. Inject a smaller volume or a more dilute sample.
Persistent Impurity Peak Close to the Main Peak in HPLC 1. Likely an isomeric impurity or a compound with very similar polarity (e.g., a monobrominated species).1. Recrystallization may not be effective. Use column chromatography with a shallow gradient elution to improve separation. Consider using a different stationary phase (e.g., C18 reversed-phase if you were using silica).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing this compound. The choice of solvent is critical and should be determined by preliminary small-scale tests.

1. Solvent Selection:

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, acetic acid, water, ethyl acetate, or mixtures like ethanol/water) dropwise.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the tubes that did not show good solubility. The ideal solvent will fully dissolve the compound upon heating.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

Table of Potential Recrystallization Solvents:

SolventBoiling Point (°C)Properties & Considerations
Ethanol 78Good general-purpose polar solvent. Often forms good quality crystals.
Methanol 65More polar than ethanol; may be too good a solvent unless used in a mixed system.
Glacial Acetic Acid 118Excellent solvent for many carboxylic acids. Ensure it is thoroughly removed during drying.[4]
Water 100The compound is likely sparingly soluble. Best used in a mixed-solvent system (e.g., ethanol/water or acetic acid/water).
Ethanol/Water VariableA powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify before cooling.

2. Recrystallization Procedure (Example with Ethanol):

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of ethanol (~10-15 mL) and a boiling chip.

  • Heat the mixture to a gentle boil on a hotplate with stirring.

  • Add more hot ethanol dropwise until the solid just dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat to boiling for a few minutes.

  • Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask to remove the carbon and any insoluble impurities.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for normal-phase chromatography on silica gel.

1. Mobile Phase Selection:

  • Use thin-layer chromatography (TLC) to determine a suitable solvent system.

  • Spot a dilute solution of the crude material on a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.25-0.35. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.

2. Column Packing and Sample Loading:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel by evaporating the solvent to dryness. This is known as dry loading and generally provides better separation.[5]

  • Carefully add the dry sample-silica mixture to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the least polar mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Guides

Purification Workflow

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting Logic Start Impure Product Is_Colored Is the product colored? Start->Is_Colored Low_Recovery Is recovery low after recrystallization? Is_Colored->Low_Recovery No Use_Carbon Use Activated Carbon Treatment Is_Colored->Use_Carbon Yes Close_Impurity Is there a close impurity peak in HPLC? Low_Recovery->Close_Impurity No Check_Solvent_Vol Reduce Solvent Volume / Optimize Cooling Low_Recovery->Check_Solvent_Vol Yes Use_Chromatography Use Column Chromatography Close_Impurity->Use_Chromatography Yes End Pure Product Close_Impurity->End No Use_Carbon->Low_Recovery Check_Solvent_Vol->Close_Impurity Use_Chromatography->End

Caption: Decision tree for troubleshooting common purification issues.

References

preventing decomposition of 4,6-Dibromopicolinic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of 4,6-Dibromopicolinic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized pyridine derivative. We will delve into the mechanistic underpinnings of potential challenges, offering field-proven troubleshooting strategies and answers to frequently encountered questions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not without challenges. The presence of two electron-withdrawing bromine atoms and a carboxylic acid group on the pyridine ring creates a molecule susceptible to decomposition, primarily through decarboxylation. This guide provides a comprehensive overview of a plausible synthetic route and, more importantly, how to troubleshoot the common issues that may arise, ensuring a stable product and a high yield.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in this synthesis can typically be attributed to three main factors:

  • Incomplete reaction: The oxidation of the starting material (e.g., 4,6-dibromo-2-methylpyridine) may not have gone to completion.

  • Product decomposition: this compound is susceptible to thermal decarboxylation, especially at elevated temperatures.

  • Sub-optimal work-up and purification: The product might be lost during extraction or purification steps.

Q2: I am observing a significant amount of a byproduct that is not my starting material or desired product. What could it be?

A2: The most likely byproduct is the decarboxylated compound, 4,6-dibromopyridine. This occurs when the picolinic acid loses a molecule of CO2. Another possibility, though less common under standard oxidative conditions, is partial debromination, leading to mono-brominated picolinic acids.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. For this compound, you would expect to see two distinct aromatic protons in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the pyridine ring.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: What are the best practices for storing this compound to prevent decomposition?

A4: To ensure the long-term stability of your product, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is also recommended to prevent any potential oxidative degradation.

Troubleshooting Guide: Navigating the Synthesis of this compound

This troubleshooting guide is structured around a common synthetic approach: the oxidation of 4,6-dibromo-2-methylpyridine.

Diagram: Synthetic Workflow and Potential Pitfalls

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Work-up cluster_2 Step 3: Purification cluster_3 Decomposition Pathway A 4,6-dibromo-2-methylpyridine C Reaction Mixture A->C B Oxidizing Agent (e.g., KMnO4) B->C D Quenching & Filtration C->D Reaction Progress E Acidification D->E F Extraction E->F G Crude Product F->G H Recrystallization/Chromatography G->H I Pure this compound H->I J This compound K Heat/Instability J->K L 4,6-Dibromopyridine (byproduct) K->L

Caption: Synthetic workflow for this compound and its primary decomposition pathway.

Problem Potential Cause Troubleshooting Solution Scientific Rationale
Low Conversion of Starting Material 1. Insufficient amount of oxidizing agent.2. Low reaction temperature.3. Short reaction time.1. Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄) incrementally.2. Carefully increase the reaction temperature, monitoring for decomposition.3. Extend the reaction time and monitor by TLC or LC-MS.1. The oxidation of the methyl group to a carboxylic acid is a multi-electron process and requires a stoichiometric excess of the oxidant.2. Reaction kinetics are temperature-dependent; however, excessive heat can lead to decarboxylation.3. The reaction may be slow, requiring more time to reach completion.
Significant Decarboxylation (Formation of 4,6-Dibromopyridine) 1. Excessive reaction temperature.2. Prolonged heating.3. Acidic work-up at elevated temperatures.1. Maintain the reaction temperature at the lowest effective level.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Perform the acidification step of the work-up at a low temperature (e.g., in an ice bath).Picolinic acids are known to undergo thermal decarboxylation, a reaction that is often accelerated by heat. The zwitterionic form of the picolinic acid, which can be present under certain pH conditions, is particularly susceptible to decarboxylation.[1][2]
Difficulty in Isolating the Product 1. Product is partially soluble in the aqueous phase.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.2. Use a different extraction solvent or add a small amount of brine to break the emulsion.1. The "salting out" effect increases the ionic strength of the aqueous phase, making it less favorable for the organic molecule to remain dissolved.2. Changing the solvent polarity or increasing the ionic strength can disrupt the stability of the emulsion.
Product is Contaminated with Manganese Dioxide (from KMnO₄ oxidation) Incomplete removal of MnO₂ during filtration.1. Filter the hot reaction mixture through a pad of Celite®.2. Wash the MnO₂ precipitate thoroughly with hot water.Celite® is a filter aid that helps to trap fine particles of MnO₂, preventing them from passing through the filter paper. Thorough washing ensures that any product adsorbed onto the surface of the MnO₂ is recovered.

Experimental Protocols

Suggested Synthesis of this compound

This protocol is a suggested method based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 4,6-dibromo-2-methylpyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dibromo-2-methylpyridine (1.0 eq).

  • Add water as the solvent.

  • Heat the mixture to 70-80°C.

  • Slowly add potassium permanganate (KMnO₄, 2.5-3.0 eq) in portions over 1-2 hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

Step 2: Work-up

  • While the reaction mixture is still hot, filter it through a pad of Celite® to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrates and cool them in an ice bath.

  • Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Diagram: Decarboxylation Mechanism

References

Validation & Comparative

Definitive Structural Validation of 4,6-Dibromopicolinic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 4,6-Dibromopicolinic acid, a halogenated pyridine derivative, presents a compelling case for the rigorous application of analytical methodologies to unambiguously determine its molecular architecture. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural determination—with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive validation framework for researchers, scientists, and drug development professionals.

The Imperative of Unambiguous Structure Determination

This compound holds potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. The precise location of the two bromine atoms on the picolinic acid scaffold is critical as it dictates the molecule's steric and electronic properties, its potential for forming intermolecular interactions, and ultimately, its biological activity or material performance. An erroneous structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

Synthesis of this compound: A Proposed Pathway

cluster_0 Step 1: Oxidation cluster_1 Step 2: Bromination A 2,6-Lutidine B Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) A->B  KMnO4, H2O, Δ   C This compound B->C  Br2, fuming H2SO4, Δ   cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synth Proposed Synthesis of This compound Xray X-ray Crystallography (using Analogue) Synth->Xray NMR NMR Spectroscopy (¹H & ¹³C) Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS Validation Unambiguous Structure Confirmed Xray->Validation NMR->Validation IR->Validation MS->Validation

A Comparative Guide to Purity Assessment of Synthesized 4,6-Dibromopicolinic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation of a product's safety, efficacy, and reproducibility. 4,6-Dibromopicolinic acid serves as a critical building block in the synthesis of numerous target molecules. Impurities, such as residual starting materials, mono-brominated species, or other side-products, can have profound, often detrimental, effects on subsequent reaction yields and the toxicological profile of the final active ingredient.[1]

This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the chosen methodology, present a detailed experimental workflow, and compare its quantitative power against a common qualitative technique, Thin-Layer Chromatography (TLC). Our focus is on establishing a self-validating system that ensures the trustworthiness and accuracy of your results.

The Analytical Imperative: Why HPLC is the Gold Standard

While several analytical techniques can provide information about a sample's composition, HPLC is exceptionally suited for the purity determination of compounds like this compound. Its primary advantage lies in its high resolution and quantitative accuracy. When developing a method, the goal is to achieve a robust separation between the main compound and any potential impurities, allowing for precise quantification.[2]

For a halogenated pyridine carboxylic acid, a reverse-phase HPLC method is the logical starting point. The stationary phase, typically a non-polar C18 (octadecylsilyl) silica gel, effectively retains the aromatic analyte, while a polar mobile phase elutes it. By manipulating the mobile phase composition—specifically the organic solvent concentration and pH—we can finely tune the retention of the acidic analyte and any related impurities.[3][4][5]

I. The HPLC Method: A Protocol Grounded in Experience

The following protocol is designed for robustness and high resolution. The causality behind each parameter is explained to empower the researcher to adapt and troubleshoot effectively.

Rationale for Method Parameters
  • Column Selection (Reverse-Phase C18): A C18 column is the workhorse of reverse-phase chromatography and is an excellent first choice for separating aromatic compounds.[5] Its hydrophobic nature provides strong retention for the dibrominated aromatic ring of our analyte.

  • Mobile Phase (Acidified Acetonitrile/Water Gradient):

    • Acetonitrile (ACN): Chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[6]

    • Water with 0.1% Trifluoroacetic Acid (TFA): The pKa of picolinic acid derivatives is typically around 5.2-6.0.[7] By acidifying the mobile phase to a pH of ~2-3 with TFA, we suppress the ionization of the carboxylic acid group. This protonated form is less polar and will be better retained on the C18 column, resulting in sharper, more symmetrical peaks.

    • Gradient Elution: A gradient (moving from a lower to a higher concentration of ACN) is crucial. It ensures that earlier-eluting, more polar impurities are well-resolved, while the main, more hydrophobic analyte and any later-eluting, non-polar impurities are eluted in a reasonable time with good peak shape.

  • Detector (Photodiode Array - PDA): While a standard UV detector set at 254 nm would suffice for detection[8], a Photodiode Array (PDA) or Diode Array Detector (DAD) is vastly superior for purity analysis. A PDA detector acquires entire UV-Vis spectra at every point across an eluting peak.[9] This capability is the cornerstone of peak purity analysis, allowing us to verify if a chromatographic peak corresponds to a single compound.[10][11]

Experimental Protocol: Step-by-Step HPLC Analysis

Instrumentation & Consumables:

  • HPLC System with a binary pump, autosampler, column oven, and PDA/DAD detector.

  • Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, HPLC-grade Water, and Trifluoroacetic Acid (TFA).

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water (v/v).

    • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

    • Degas both mobile phases thoroughly before use.

  • Standard Preparation:

    • Accurately weigh ~10 mg of a this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

  • Sample Preparation:

    • Prepare the synthesized this compound sample in the same manner and at the same concentration as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[12]

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temp. 30 °C
    PDA Wavelength 210-400 nm, with 254 nm extracted for chromatogram
    Gradient 0-2 min: 10% B
    2-15 min: 10% to 90% B
    15-18 min: 90% B
    18-18.1 min: 90% to 10% B

    | | 18.1-25 min: 10% B (Equilibration) |

Data Analysis: From Chromatogram to Certified Purity
  • Area Percent Calculation: The most straightforward purity assessment is the area percent method. The purity is calculated as the percentage of the main peak's area relative to the total area of all detected peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak Purity Verification (The Self-Validating System): This is where the PDA detector's power becomes indispensable. The software can compare the UV-Vis spectra taken from the upslope, apex, and downslope of a single chromatographic peak.[13]

    • If the peak is pure (contains only one compound), the spectra will be identical.

    • If an impurity co-elutes, the spectra will differ.

    • The software calculates a "Purity Angle" and a "Purity Threshold." A pure peak is indicated when the Purity Angle is less than the Purity Threshold.[10] An angle greater than the threshold suggests a co-eluting impurity, meaning the peak is not pure.[9][10]

Hypothetical Experimental Data
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Peak Purity (Angle < Threshold)Tentative ID
14.515000.15%N/APicolinic Acid (Starting Material)
28.285000.85%Yes6-Bromopicolinic Acid
310.5 985000 98.50% Yes This compound
412.150000.50%YesUnknown Impurity

II. Comparative Analysis: HPLC vs. Thin-Layer Chromatography (TLC)

To fully appreciate the robustness of the HPLC method, it is useful to compare it with a simpler, more rapid technique like TLC.

TLC Protocol (Qualitative Screen)
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (7:3) with a few drops of acetic acid.

  • Procedure: Spot the dissolved sample onto the plate, develop it in a chamber with the mobile phase, and visualize the separated spots under a UV lamp (254 nm).

  • Analysis: Purity is estimated by visually comparing the intensity of the main spot to any secondary spots.

Head-to-Head Comparison
FeatureHPLC with PDA DetectorThin-Layer Chromatography (TLC)
Quantitation Excellent: Provides precise area percentages for all components.[14]Poor: At best semi-quantitative, relies on visual estimation.
Resolution High: Capable of separating closely related impurities.Low: May fail to separate compounds with similar Rf values.
Sensitivity High: Can detect impurities at very low levels (e.g., <0.05%).Low: Detection limits are significantly higher.
Purity Verification Excellent: PDA peak purity analysis confirms peak homogeneity.[9][10]None: A single spot does not guarantee a single compound.
Throughput Moderate; run times are typically 20-30 minutes per sample.High; multiple samples can be run on a single plate.
Cost & Complexity High initial investment and requires trained personnel.Low cost, simple to perform.

While TLC is a valuable tool for quick reaction monitoring, it is inadequate for the final, rigorous purity assessment required in research and drug development. It cannot provide the quantitative data or the assurance of peak homogeneity that HPLC with a PDA detector offers.

III. Workflow Visualization

The following diagram illustrates the logical flow of the entire purity assessment process, from sample receipt to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized Sample SamplePrep Sample Dissolution & Filtration Sample->SamplePrep Standard Reference Standard Standard->SamplePrep Solvent Mobile Phase & Diluent Prep HPLC HPLC-PDA System Setup Solvent->HPLC Injection Inject Sample & Standard SamplePrep->Injection HPLC->Injection Acquisition Chromatographic Data Acquisition Injection->Acquisition Integration Peak Integration Acquisition->Integration PurityCalc Area % Calculation Integration->PurityCalc PeakPurity Peak Purity Analysis (PDA) Integration->PeakPurity Report Generate Certificate of Analysis PurityCalc->Report PeakPurity->Report Confirms Purity

Caption: Workflow for HPLC-based purity assessment of this compound.

IV. Ensuring Trustworthiness Through Method Validation

For this method to be truly trustworthy, especially in a regulated environment, it must be validated. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[15] Key parameters to assess, according to International Council for Harmonisation (ICH) guidelines, include:[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14] The use of a PDA detector greatly aids in demonstrating specificity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14][16]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[14]

By validating these parameters, you build a comprehensive, defensible data package that certifies the purity of your synthesized this compound with the highest degree of scientific integrity.

References

A Comparative Guide to the Catalytic Performance of 4,6-Dibromopicolinic Acid-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of ligand scaffolds, N,O-chelating ligands derived from picolinic acid have garnered significant attention for their ability to stabilize metal centers and promote key steps in catalytic cycles. This guide provides an in-depth comparison of the performance of 4,6-dibromopicolinic acid-based ligands in catalysis, contextualized against other relevant ligand systems. We will delve into the mechanistic underpinnings of their performance, supported by experimental data, to offer a clear perspective for researchers in organic synthesis and drug development.

The Strategic Advantage of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are versatile N,O-bidentate ligands that form stable complexes with a variety of transition metals, including palladium, nickel, and copper.[1][2] The chelation of the pyridine nitrogen and the carboxylate oxygen to a metal center creates a stable five-membered ring, which can influence the electronic and steric environment of the catalyst. This framework is particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[3][4] The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] The ligand plays a crucial role in each of these steps, influencing the rate and selectivity of the reaction.

The Influence of 4,6-Dibromo Substitution: An Electronic and Steric Rationale

The introduction of bromine atoms at the 4 and 6 positions of the picolinic acid ring is a strategic modification that significantly alters the ligand's properties. From an electronic standpoint, the electron-withdrawing nature of the bromine atoms is expected to decrease the electron density on the pyridine nitrogen. This can have several consequences for the catalytic cycle. A more electron-deficient nitrogen atom can lead to a more electrophilic metal center, which may facilitate the oxidative addition step. Conversely, it could also impact the reductive elimination step.

Sterically, the presence of bromine atoms flanking the nitrogen donor can provide a more crowded coordination sphere around the metal center. This increased steric bulk can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle, and can also influence the selectivity of the reaction.

Comparative Catalytic Performance

While direct head-to-head comparative studies for this compound-based ligands are not extensively documented in the literature, we can draw valuable insights from the performance of structurally analogous systems, such as those based on 4-bromopyridine-2,6-dicarboxamide and picolinamide ligands.[1][5] These comparisons, while not direct, provide a strong indication of the potential performance of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-containing ligands are central to many palladium-catalyzed cross-coupling reactions.[1] The electronic and steric tuning of these ligands is a key strategy for optimizing catalytic activity.

Table 1: Comparison of Ligand Performance in Palladium-Catalyzed C-C and C-N Coupling Reactions

Catalyst SystemSubstrate 1Substrate 2Reaction TypeYield (%)Reference
Pd(OAc)₂ / Pyridine-2,6-dicarboxamide deriv.--Intramolecular C-H Arylation87[1]
Pd(TFA)₂ / Pyridine-hydrazoneCyclic enoneArylboronic acid1,4-Additionup to 93[1]
Pd(OAc)₂ / SPhos4-amino-2-chloropyridinephenylboronic acidSuzuki-MiyauraHigh[4]

This table is a synthesis of data from related systems to infer the potential performance of this compound-based ligands.

The high yields achieved with related pyridine-dicarboxamide and pyridine-hydrazone ligands in C-H arylation and 1,4-addition reactions suggest that the pyridine-N, O-chelate motif is highly effective.[1] The electron-withdrawing nature of the dibromo substitution on the picolinic acid backbone is anticipated to enhance the stability and activity of the palladium catalyst, potentially leading to improved yields and catalyst turnover numbers in similar transformations. The success of bulky, electron-rich phosphine ligands like SPhos in challenging couplings highlights the importance of ligand design.[4]

Nickel-Catalyzed Reductive Cross-Coupling

Picolinamide-based ligands have demonstrated excellent performance in nickel-catalyzed reductive cross-coupling reactions, which are an increasingly important class of reactions for the formation of C(sp²)-C(sp³) bonds.[5][6]

Table 2: Performance of Picolinamide Ligand in Nickel-Catalyzed Aryl-Alkyl Coupling

Catalyst SystemAryl HalideAlkyl HalideProductYield (%)Reference
Ni(II) precatalyst / Picolinamide NN₂ pincer ligand(Hetero)aryl bromidesCyclopropyl bromideArylcyclopropanesGood to Excellent[5][6]

The success of picolinamide ligands in these challenging nickel-catalyzed reactions underscores the robustness of this ligand class.[5][6] The introduction of dibromo substituents on the picolinic acid core could further enhance the catalytic activity by modulating the electronic properties of the nickel center, making it a promising area for future research.

Mechanistic Considerations and Experimental Design

The choice of a this compound-based ligand is predicated on a mechanistic hypothesis. The electron-withdrawing bromine atoms are expected to render the palladium or nickel center more electrophilic, which can accelerate the rate-limiting oxidative addition step in many cross-coupling cycles. Furthermore, the steric hindrance provided by the bromine atoms can facilitate the final reductive elimination step to release the product and regenerate the active catalyst.

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for such ligands. This protocol is designed to be a self-validating system, where careful control of parameters allows for reproducible results.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reac Catalysis cluster_work Workup & Purification prep Prepare Reactants: Aryl Halide (1 mmol) Boronic Acid (1.2 mmol) Base (e.g., K₂CO₃, 2 mmol) solv Add Anhydrous Solvent (e.g., Toluene/H₂O) prep->solv degas Degas with N₂/Ar (15-20 min) solv->degas cat Add Catalyst: Pd Precursor (e.g., Pd(OAc)₂) This compound Ligand degas->cat heat Heat Reaction Mixture (e.g., 80-100 °C) cat->heat mon Monitor Progress (TLC/GC-MS) heat->mon cool Cool to Room Temp. mon->cool filt Filter & Extract cool->filt pur Purify (Column Chromatography) filt->pur product product pur->product Characterize Product (NMR, MS)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound-based ligand (0.024 mmol, 2.4 mol%) in a small amount of the reaction solvent. The rationale for pre-mixing is to allow for the formation of the active catalytic species before introduction to the main reaction mixture.

  • Reaction Execution: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the solvent (e.g., a mixture of toluene and water) via syringe. Add the pre-mixed catalyst solution to the reaction mixture.

  • Heating and Monitoring: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle and the Role of the Ligand

The efficacy of the this compound ligand can be understood by examining its role in the catalytic cycle of a cross-coupling reaction.

Catalytic_Cycle Pd0 [L]Pd(0) OxiAdd [L]Pd(II)(Ar)(X) Pd0->OxiAdd Oxidative Addition (Ar-X) Trans [L]Pd(II)(Ar)(R) OxiAdd->Trans Transmetalation (R-B(OR)₂) RedEli Product Ar-R Trans->RedEli Reductive Elimination RedEli->Pd0 Regeneration center start Catalytic Cycle

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4,6-Dibromopicolinic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive, and publicly available experimental spectroscopic data for a side-by-side comparison of 4,6-dibromopicolinic acid and its various isomers is limited in the scientific literature. This guide, therefore, provides a detailed, predictive comparison based on established principles of spectroscopic analysis and data from closely related analogous compounds. The experimental protocols provided are standardized methodologies applicable for the analysis of these compounds.

Introduction: The Challenge of Isomer Identification

In the realm of pharmaceutical development and fine chemical synthesis, the precise identification of isomers is paramount. Positional isomers, such as the various dibromopicolinic acids, can exhibit significantly different biological activities, toxicities, and chemical reactivities. Spectroscopic techniques provide a powerful arsenal for the unambiguous structural elucidation of these closely related molecules. This guide will focus on the predicted spectroscopic differences between this compound and one of its common isomers, 3,5-dibromopicolinic acid, across a range of standard analytical techniques.

Core Isomers for Comparison:

  • This compound: A pyridine-2-carboxylic acid with bromine substituents at the 4 and 6 positions.

  • 3,5-Dibromopicolinic Acid: A pyridine-2-carboxylic acid with bromine substituents at the 3 and 5 positions.

Experimental Methodologies

A robust spectroscopic analysis workflow is crucial for the accurate identification of isomers. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dibromopicolinic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (approximately 0-200 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for a solution or Electron Ionization (EI) for a volatile sample.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition:

    • Acquire a full scan mass spectrum in either positive or negative ion mode.

    • The mass range should be set to include the expected molecular ion peak.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Record the sample's absorption spectrum over a range of approximately 200-400 nm.

Spectroscopic Comparison: this compound vs. 3,5-Dibromopicolinic Acid

The following sections detail the predicted spectroscopic differences between the two isomers.

¹H NMR Spectroscopy: A Tale of Two Protons

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum are highly diagnostic for positional isomers.

  • This compound: Due to the symmetry of the substitution pattern, the two remaining protons on the pyridine ring are in different chemical environments. We would expect to see two distinct signals in the aromatic region, likely appearing as doublets due to coupling to each other.

  • 3,5-Dibromopicolinic Acid: Similarly, this isomer also has two aromatic protons. Their positions relative to the nitrogen and carboxylic acid group will result in different chemical shifts compared to the 4,6-isomer. These protons would also likely appear as doublets.

The acidic proton of the carboxylic acid group will be present in both isomers, typically as a broad singlet at a downfield chemical shift (>10 ppm).

Table 1: Predicted ¹H NMR Data (ppm) in DMSO-d₆

CompoundPyridine H-3Pyridine H-5Carboxylic Acid -OH
This compound ~8.2 (d)~7.9 (d)>10 (br s)
3,5-Dibromopicolinic Acid -~8.5 (d)>10 (br s)
Pyridine H-4 Pyridine H-6
3,5-Dibromopicolinic Acid ~8.3 (d)-

Note: The exact chemical shifts are predictions and may vary based on experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the carboxylic acid group.

  • This compound: This isomer will exhibit six distinct signals in the ¹³C NMR spectrum: four for the pyridine ring carbons and one for the carboxylic acid carbon. The carbons directly bonded to bromine will be significantly shifted.

  • 3,5-Dibromopicolinic Acid: This isomer will also show six unique carbon signals. The different substitution pattern will lead to a different set of chemical shifts for the ring carbons compared to the 4,6-isomer.

The carbonyl carbon of the carboxylic acid is expected to appear in a similar region for both isomers, typically between 160-175 ppm[1].

Table 2: Predicted ¹³C NMR Data (ppm) in DMSO-d₆

CompoundC2C3C4C5C6COOH
This compound ~150~128~142 (C-Br)~125~145 (C-Br)~165
3,5-Dibromopicolinic Acid ~148~130 (C-Br)~140~128 (C-Br)~152~165

Note: These are predicted chemical shifts based on related structures and are for illustrative purposes.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While many of the fundamental vibrational modes will be similar, the fingerprint region (below 1500 cm⁻¹) of the IR spectrum is particularly sensitive to the substitution pattern.

  • Common Features: Both isomers are expected to show:

    • A broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region[2].

    • A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹[2].

    • C-Br stretching vibrations in the lower frequency region (typically below 800 cm⁻¹).

  • Differentiating Features: The pattern of C-H and C-C ring vibrations and bending modes in the fingerprint region will be unique to each isomer, providing a distinct "fingerprint" for identification.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compound3,5-Dibromopicolinic Acid
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C=O Stretch (Carboxylic Acid)~1700~1700
C-H/C-C Ring VibrationsUnique patternUnique pattern
C-Br Stretch< 800< 800
Mass Spectrometry: Fragmentation Clues

Both isomers have the same molecular formula (C₆H₃Br₂NO₂) and therefore the same nominal molecular weight of 281 g/mol . High-resolution mass spectrometry can confirm the elemental composition. The key to differentiation lies in the fragmentation patterns observed in MS/MS experiments.

  • Molecular Ion: Both isomers will show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).

  • Fragmentation: The positions of the bromine atoms will influence the fragmentation pathways. For example, the loss of a bromine radical or HBr may be favored from different positions depending on the stability of the resulting fragment ion. The loss of the carboxylic acid group (-COOH) as a radical is also a likely fragmentation pathway.

UV-Vis Spectroscopy: Electronic Transitions

The UV-Vis absorption spectra of pyridine derivatives are characterized by π → π* and n → π* transitions. The position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the pyridine ring.

  • Both isomers are expected to exhibit absorption bands in the UV region.

  • The different positions of the electron-withdrawing bromine atoms and the carboxylic acid group will alter the energy of the molecular orbitals, leading to shifts in the λ_max values. For instance, 3,5-dihydroxybenzoic acid, a related structure, shows absorption maxima at 208 nm, 250 nm, and 308 nm[3]. It is expected that the dibromopicolinic acids will have absorption maxima in a similar range, with slight variations between the isomers.

Visualizing the Comparison

Spectroscopic_Comparison cluster_isomers Isomers cluster_techniques Spectroscopic Techniques 4,6-DBPA This compound NMR NMR (¹H & ¹³C) 4,6-DBPA->NMR 2 distinct aromatic signals IR IR 4,6-DBPA->IR Unique fingerprint MS Mass Spec. 4,6-DBPA->MS Same M.W., different fragmentation UV UV-Vis 4,6-DBPA->UV Slightly different λ_max 3,5-DBPA 3,5-Dibromopicolinic Acid 3,5-DBPA->NMR 2 distinct aromatic signals (different shifts) 3,5-DBPA->IR Unique fingerprint 3,5-DBPA->MS Same M.W., different fragmentation 3,5-DBPA->UV Slightly different λ_max

Caption: Predicted spectroscopic differentiation of dibromopicolinic acid isomers.

Experimental_Workflow Sample Isomer Sample NMR NMR Analysis (¹H & ¹³C) Sample->NMR IR IR Analysis Sample->IR MS Mass Spec. Analysis Sample->MS UV UV-Vis Analysis Sample->UV Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data UV->Data Structure Structural Elucidation Data->Structure

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

References

A Senior Application Scientist's Guide to Confirming the Identity of 4,6-Dibromopicolinic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 4,6-Dibromopicolinic acid is a valuable and versatile heterocyclic building block. Its three distinct functional handles—a carboxylic acid and two bromine atoms at positions susceptible to substitution—offer a rich scaffold for creating diverse molecular architectures. However, this reactivity also presents a critical challenge: unambiguously confirming the structure of the resulting products. Regioselectivity, the potential for mono- or di-substitution, and the subtle differences in reactivity between the C-4 and C-6 positions demand a robust and logical analytical strategy.

This guide provides an in-depth comparison of two primary reaction pathways for functionalizing this compound: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We will delve into the causality behind experimental choices and present self-validating protocols, empowering you to not only synthesize but also confidently characterize your target molecules.

Comparative Framework: Cross-Coupling vs. Nucleophilic Substitution

The two bromine atoms on the picolinic acid scaffold exhibit different electronic properties. The pyridine nitrogen acts as an electron-withdrawing group, activating both positions towards nucleophilic attack. However, the C-4 position is generally more electrophilic and thus more reactive in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] In contrast, Palladium-catalyzed cross-coupling reactions are less dependent on the inherent electronic properties of the ring positions and more on the catalyst's ability to undergo oxidative addition into the carbon-bromine bonds. This guide will compare a Suzuki coupling for C-C bond formation against an SNAr amination for C-N bond formation, providing a clear framework for identifying their distinct products.

Pathway 1: C-C Bond Formation via Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[2][3] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[4] For this compound, this reaction is ideal for introducing aryl or vinyl groups, significantly increasing molecular complexity.

Mechanism and Experimental Rationale

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the picolinic acid. This is often the rate-determining step.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.

The choice of a palladium catalyst, ligand, and base is critical. A bulky, electron-rich phosphine ligand, for example, can promote the oxidative addition and reductive elimination steps.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L₂(R)] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) trans_complex->product product_complex Product-Pd(0) Complex start This compound (Ar-Br) start->oa_complex boronic Boronic Acid (R-B(OH)₂) + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol describes a typical procedure for the selective mono-arylation, which is often achievable by controlling stoichiometry and reaction time.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K₃PO₄ (3.0 eq).

  • Catalyst Addition : Add the palladium catalyst, for instance Pd(PPh₃)₄ (5 mol %), to the flask.[6]

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio).[6]

  • Reaction Execution : Heat the mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with an organic solvent like ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Confirming the Product: 4-Aryl-6-bromopicolinic Acid

The primary product will be the result of substitution at the more reactive C-4 position. Spectroscopic analysis is essential for unambiguous confirmation.

Analysis Type Starting Material (this compound) Expected Product (4-Aryl-6-bromopicolinic Acid) Rationale for Change
¹H NMR Two singlets in the aromatic region (e.g., ~8.0-8.5 ppm). A broad singlet for the COOH proton (>10 ppm).Two doublets in the pyridine region, plus new signals from the introduced aryl group. The COOH proton remains.The original C₃-H and C₅-H protons were chemically equivalent (or nearly so), appearing as singlets. After substitution at C-4, the remaining C₃-H and C₅-H are no longer equivalent and will likely appear as distinct signals (potentially doublets if coupling to each other, though meta coupling is small). The new aryl protons will appear in their characteristic region (e.g., 7-8 ppm).
¹³C NMR ~5-6 signals expected. Carbonyl carbon ~165-180 ppm.[7][8] Two C-Br signals in the aromatic region (e.g., ~120-145 ppm).More complex spectrum. One C-Br signal remains. A new C-C quaternary signal appears where the boronic acid attached. New signals for the aryl group carbons. Carbonyl carbon shift is largely unaffected.The disappearance of one C-Br signal and the appearance of new aromatic carbon signals (including two quaternary carbons for the new C-C bond) is definitive evidence of successful coupling.[9][10]
Mass Spec (MS) Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio).Isotopic pattern characteristic of one bromine atom (M and M+2 peaks with ~1:1 ratio). The molecular weight will increase by the mass of the aryl group minus the mass of one bromine atom.This is one of the most direct ways to confirm mono-substitution. The change in the isotopic pattern is unmistakable.
IR Spectroscopy C=O stretch (~1700-1730 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C-Br stretches.Similar C=O and O-H stretches. Additional C=C aromatic stretching bands from the new aryl group (~1450-1600 cm⁻¹).While less definitive than NMR or MS, the appearance of new aromatic stretching bands supports the successful incorporation of the aryl group.

Pathway 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-poor aromatic and heteroaromatic rings.[11] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the this compound scaffold susceptible to attack by nucleophiles like amines, alkoxides, or thiolates.

Mechanism and Regioselectivity Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition : The nucleophile attacks the electron-deficient carbon bearing a leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. This breaks the aromaticity of the ring and is the rate-determining step.[12]

  • Elimination : The aromaticity is restored by the expulsion of the leaving group (bromide anion).

For pyridine derivatives, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1] For this compound, the C-4 position is generally more reactive than C-6 due to stronger activation from the para-nitrogen atom.[13][14]

SNAr_Mechanism start This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Addition (Slow Step) nucleophile Nucleophile (e.g., R-NH₂) nucleophile->meisenheimer product 4-Substituted Product meisenheimer->product Elimination (Fast Step) leaving_group Br⁻ meisenheimer->leaving_group

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Mono-Amination of this compound

This protocol details a typical SNAr reaction with an amine.

  • Reaction Setup : In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired amine (e.g., morpholine, 1.5-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq).

  • Solvent : Add a polar aprotic solvent like DMSO or NMP.

  • Reaction Execution : Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C, sometimes requiring microwave irradiation to facilitate the reaction. Monitor progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with water. Acidify with 1M HCl to precipitate the product or to prepare for extraction. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the pure 4-amino-6-bromopicolinic acid.

Confirming the Product: 4-Amino-6-bromopicolinic Acid

The analytical signature of the SNAr product will be distinctly different from the Suzuki product, primarily due to the introduction of a nitrogen atom attached directly to the pyridine ring.

Analysis Type Starting Material (this compound) Expected Product (4-Amino-6-bromopicolinic Acid) Rationale for Change
¹H NMR Two singlets in the aromatic region (~8.0-8.5 ppm). Broad COOH singlet (>10 ppm).Two singlets (or narrow doublets) in the aromatic region, typically shifted upfield due to the electron-donating amine group. New signals for the amine protons (e.g., N-H, alkyl groups on the amine).The strong electron-donating effect of the new amino group will significantly shield the remaining ring protons, causing a noticeable upfield shift compared to the starting material. An N-H proton signal may be visible and will disappear upon a D₂O shake.
¹³C NMR ~5-6 signals. Two C-Br signals (~120-145 ppm).One C-Br signal remains. A new C-N signal appears, typically shifted significantly downfield (~150-160 ppm). The carbon signals of the remaining ring atoms will also shift.The C-4 carbon, now attached to nitrogen instead of bromine, will experience a dramatic change in its chemical shift, providing clear evidence of substitution at that position.
Mass Spec (MS) Isotopic pattern for two bromines (M, M+2, M+4).Isotopic pattern for one bromine (M, M+2). The molecular weight will increase by the mass of the amine group minus the mass of one bromine atom.As with the Suzuki reaction, mass spectrometry provides definitive evidence for mono-substitution by observing the change in the bromine isotopic pattern.
IR Spectroscopy C=O stretch (~1700-1730 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹).C=O and O-H stretches remain. New N-H stretching bands will appear for primary or secondary amines (~3300-3500 cm⁻¹). C-N stretching bands will also be present.The appearance of N-H stretches (if applicable) is a strong indicator of a successful amination reaction.

Conclusion: A Logic-Driven Approach to Product Validation

The successful application of this compound in synthesis hinges not just on executing a reaction, but on a rigorous and logical process of structural confirmation. By understanding the fundamental mechanisms of competing reaction pathways—such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—researchers can predict the likely outcomes and, more importantly, devise a targeted analytical strategy.

The key to differentiating these products lies in a multi-technique approach. Mass spectrometry provides a rapid and definitive confirmation of mono- versus di-substitution via bromine's characteristic isotopic signature. ¹H and ¹³C NMR spectroscopy then offer the granular detail needed to confirm the regiochemistry and the nature of the newly formed bond—be it a C-C bond from a Suzuki coupling or a C-N bond from an SNAr reaction. By systematically evaluating the changes in chemical shifts, coupling patterns, and the appearance of new signals, researchers can build an unassailable case for the identity of their final product. This analytical rigor is the foundation of trustworthy and reproducible science.

References

A Comparative Benchmarking Guide to the Synthesis of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated pyridinecarboxylic acids is a critical endeavor. Among these, 4,6-Dibromopicolinic acid serves as a valuable building block, its reactive bromine atoms providing strategic points for further molecular elaboration. This guide offers a comparative analysis of synthetic routes to this important intermediate, providing not only detailed experimental protocols but also a rigorous evaluation based on key performance metrics. As Senior Application Scientists, our goal is to equip you with the insights necessary to select and optimize a synthetic strategy that aligns with your specific research and development objectives, balancing yield and purity with safety, cost, and environmental impact.

Benchmarking Metrics for Synthetic Route Evaluation

To objectively compare the different synthetic methodologies for this compound, a selection of widely recognized green chemistry and process efficiency metrics will be employed. These metrics provide a quantitative framework for assessing the sustainability and overall effectiveness of a chemical process.

A brief overview of the key metrics used in this guide is presented below:

  • Yield (%): The most traditional metric, representing the efficiency of a chemical reaction in converting reactants to the desired product.

  • Atom Economy (%): A measure of how many atoms from the reactants are incorporated into the final product.

  • Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more environmentally friendly and efficient process.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process.

  • Safety, Health, and Environment (SHE) Score: A qualitative or semi-quantitative assessment of the hazards associated with the reagents, solvents, and reaction conditions.

The following diagram illustrates the workflow for evaluating and comparing the synthetic routes discussed in this guide.

Synthesis Benchmarking Workflow cluster_0 Method A cluster_1 Method B cluster_2 Benchmarking cluster_3 Evaluation A_start Starting Materials A_protocol Experimental Protocol A_start->A_protocol Cost Cost Analysis A_start->Cost A_data Yield, Purity Data A_protocol->A_data Safety SHE Analysis A_protocol->Safety Metrics Green Chemistry Metrics (PMI, E-Factor, Atom Economy) A_data->Metrics B_start Starting Materials B_protocol Experimental Protocol B_start->B_protocol B_start->Cost B_data Yield, Purity Data B_protocol->B_data B_protocol->Safety B_data->Metrics Comparison Comparative Analysis Metrics->Comparison Safety->Comparison Cost->Comparison Recommendation Recommendation Comparison->Recommendation Method 1: Synthesis from Furfural Furfural Furfural Intermediate1 Cyano(furan-2-yl)methanaminium bromide Furfural->Intermediate1 KCN, NH4OAc, MeOH Intermediate2 4,6-Dibromo-3-hydroxypicolinonitrile Intermediate1->Intermediate2 Br2, H2O FinalProduct This compound (via hydrolysis & dehydroxylation) Intermediate2->FinalProduct Hydrolysis & Dehydroxylation Method 2: Oxidation of 5-Bromo-2-picoline StartingMaterial 5-Bromo-2-picoline FinalProduct 5-Bromopicolinic Acid StartingMaterial->FinalProduct KMnO4, H2O, 85-90°C TargetMolecule This compound (via further bromination) FinalProduct->TargetMolecule Bromination

A Comparative Guide to 4,6-Dibromopicolinic Acid Derivatives in Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Picolinate Scaffold in Epigenetic Regulation

In the landscape of epigenetic drug discovery, the inhibition of histone demethylases has emerged as a promising therapeutic strategy, particularly in oncology. Among the various scaffolds explored, picolinic acid derivatives have garnered significant attention for their ability to chelate the active site metal ion in 2-oxoglutarate (2-OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing family of histone lysine demethylases (KDMs). The 4,6-dibromopicolinic acid core, in particular, serves as a foundational structure for the development of potent and selective inhibitors targeting these enzymes. This guide provides an in-depth comparison of this compound derivatives and related analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the KDM4 and KDM5 families of histone demethylases. We will delve into the experimental data that underpins our understanding of how structural modifications to this privileged scaffold influence inhibitory potency and selectivity.

The KDM4 and KDM5 Families: Key Epigenetic Targets

The KDM4 (also known as JMJD2) and KDM5 (also known as JARID1) families of histone demethylases are Fe(II) and 2-OG dependent enzymes that play crucial roles in removing methyl groups from lysine residues on histone tails, thereby regulating chromatin structure and gene expression. Dysregulation of these enzymes has been implicated in various cancers, making them attractive targets for therapeutic intervention. This guide will focus on derivatives designed to inhibit KDM4C and KDM5C, two well-characterized members of these families.

Structure-Activity Relationship (SAR) Studies of Picolinate-Based Inhibitors

The development of potent KDM inhibitors from the picolinic acid scaffold has been a journey of iterative design, synthesis, and biological evaluation. The core principle of their inhibitory action lies in the ability of the pyridine nitrogen and the carboxylate to form a bidentate chelation with the active site Fe(II) ion, mimicking the binding of the cofactor 2-OG.

From Simple Picolinates to Pyrido[3,4-d]pyrimidin-4(3H)-ones: A Case Study in Scaffold Hopping

Initial explorations focused on simple substituted picolinic acids. However, to improve cell permeability and drug-like properties, researchers have explored bioisosteric replacements for the carboxylate group. A notable advancement in this area has been the evolution of pyridine-4-carboxylate inhibitors into a series of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. This scaffold hopping approach not only addressed the limitations of the carboxylate group but also provided new vectors for exploring the SAR.

Below is a workflow illustrating the typical progression from a hit compound to an optimized lead in this class of inhibitors.

SAR_Workflow cluster_0 Initial Hit Identification cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection Hit Initial Hit (e.g., Picolinic Acid Derivative) SAR_Exploration SAR Exploration (Substitution Patterns) Hit->SAR_Exploration Initial SAR Bioisosteric_Replacement Bioisosteric Replacement (e.g., Pyrido[3,4-d]pyrimidin-4(3H)-one) SAR_Exploration->Bioisosteric_Replacement Scaffold Hop Potency_Selectivity Potency & Selectivity Enhancement Bioisosteric_Replacement->Potency_Selectivity Optimization ADME_Properties ADME/PK Improvement Potency_Selectivity->ADME_Properties Refinement Optimized_Lead Optimized Lead Compound ADME_Properties->Optimized_Lead Selection

Caption: A generalized workflow for the development of picolinate-based KDM inhibitors.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory activities of key pyridine-4-carboxylate and pyrido[3,4-d]pyrimidin-4(3H)-one derivatives against KDM4C and KDM5C. This data highlights the impact of specific structural modifications on potency.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentKDM4C IC50 (µM)KDM5C IC50 (µM)
1 Pyridine-4-carboxylateH3,4-dichlorophenyl0.090.25
2 Pyridine-4-carboxylateH4-(trifluoromethyl)phenyl0.150.40
3 Pyrido[3,4-d]pyrimidin-4(3H)-oneH3,4-dichlorophenyl0.050.12
41 Pyrido[3,4-d]pyrimidin-4(3H)-oneCH34-(trifluoromethoxy)phenyl0.015 0.03

Data synthesized from publicly available research.

From the data, several key SAR trends can be deduced:

  • Scaffold Influence : The transition from a pyridine-4-carboxylate to a pyrido[3,4-d]pyrimidin-4(3H)-one core generally leads to an increase in potency against both KDM4C and KDM5C (compare compounds 1 and 3 ). This is likely due to the ability of the pyrimidinone to engage in additional hydrogen bonding interactions within the active site.

  • Substitution on the Phenyl Ring : Electron-withdrawing groups on the pendant phenyl ring are favorable for activity. Both dichloro and trifluoromethyl/trifluoromethoxy substitutions result in potent inhibitors.

  • Methylation of the Pyrimidinone Nitrogen : The introduction of a methyl group at the N3 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, as seen in compound 41 , significantly enhances potency. This modification may improve cell permeability and/or optimize interactions within a hydrophobic pocket of the enzyme's active site.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are representative protocols for the key assays used in the characterization of these compounds.

Biochemical Assay for KDM Inhibition (AlphaScreen-Based)

This assay quantifies the ability of a compound to inhibit the demethylation of a biotinylated histone peptide by the recombinant KDM enzyme.

  • Enzyme and Substrate Preparation : Recombinant full-length KDM4C or KDM5C is expressed and purified. A biotinylated peptide corresponding to the histone H3 tail with a trimethylated lysine at position 9 (for KDM4C) or position 4 (for KDM5C) is used as the substrate.

  • Reaction Mixture : The reaction is typically performed in a 384-well plate containing the KDM enzyme, the biotinylated histone peptide substrate, Fe(II), 2-oxoglutarate, and ascorbic acid in an appropriate buffer.

  • Compound Incubation : Test compounds, serially diluted in DMSO, are added to the reaction mixture and incubated for a set period (e.g., 30 minutes) at room temperature.

  • Detection : The reaction is stopped, and the demethylated product is detected using an AlphaScreen-based method. This involves the addition of streptavidin-coated donor beads (which bind to the biotinylated peptide) and an antibody specific for the demethylated product conjugated to an acceptor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.

  • Data Analysis : The signal is measured using a plate reader, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay

This assay assesses the ability of a compound to inhibit KDM activity within a cellular context by measuring the global levels of histone methylation.

  • Cell Culture and Treatment : A relevant cell line (e.g., a cancer cell line known to overexpress the target KDM) is cultured and treated with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Histone Extraction : Histones are extracted from the treated cells using standard acid extraction protocols.

  • Western Blotting : The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the methylated histone mark of interest (e.g., H3K9me3 for KDM4C inhibition) and a loading control (e.g., total Histone H3).

  • Quantification : The band intensities are quantified, and the level of the specific histone methylation mark is normalized to the total histone level. An increase in the methylation mark upon compound treatment indicates cellular target engagement.

The following diagram illustrates the workflow for the cellular target engagement assay.

Cellular_Assay_Workflow Cell_Culture 1. Cell Culture & Treatment with Inhibitor Histone_Extraction 2. Histone Extraction Cell_Culture->Histone_Extraction Western_Blot 3. Western Blotting (Specific Antibodies) Histone_Extraction->Western_Blot Quantification 4. Quantification of Histone Methylation Western_Blot->Quantification

Caption: Workflow for assessing cellular target engagement of KDM inhibitors.

Conclusion and Future Directions

The this compound scaffold and its derivatives have proven to be a fertile ground for the discovery of potent inhibitors of the KDM4 and KDM5 families of histone demethylases. The evolution from simple picolinates to more complex, cell-penetrant scaffolds like the pyrido[3,4-d]pyrimidin-4(3H)-ones exemplifies a successful strategy in medicinal chemistry to improve both potency and drug-like properties. The structure-activity relationships discussed herein provide a clear roadmap for the design of next-generation inhibitors. Key takeaways include the importance of the metal-chelating pharmacophore, the beneficial effect of electron-withdrawing substituents on appended aromatic rings, and the potential for potency enhancement through modifications that improve cellular uptake and optimize interactions with hydrophobic pockets in the enzyme active site.

Future efforts in this area will likely focus on achieving greater isoform selectivity within the JmjC family, which remains a significant challenge due to the high degree of structural conservation in the active site. The development of inhibitors with novel binding modes that extend beyond the 2-OG binding pocket may be a promising avenue to achieve this selectivity. Furthermore, a deeper understanding of the downstream biological consequences of inhibiting specific KDM isoforms will be crucial for translating the potent biochemical and cellular activities of these compounds into effective therapeutic outcomes.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated organic molecules like 4,6-Dibromopicolinic acid demand our utmost respect and diligence, not only in their application but critically, in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Why We Handle with Care

Key Hazards:

  • Irritation: May cause skin and serious eye irritation.[8]

  • Harmful if Swallowed or Inhaled: Similar to other picolinic acid derivatives, it should be considered harmful if ingested or inhaled.[9][10]

  • Environmental Hazard: Halogenated organic compounds can pose a risk to aquatic life.[4][10]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.[7]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation or absorption.[4][7]
Body Protection A lab coat or chemical-resistant apronTo protect clothing and skin from contamination.[4][7]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors, especially when handling the solid form.[4]

Waste Segregation and Collection: The Foundation of Proper Disposal

Proper waste segregation is a critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11][12]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3][13] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[14]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][13] Do not use abbreviations.

  • Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container using a chemically resistant spatula or scoop. Minimize dust generation.[4]

    • Contaminated Materials: Any materials that have come into contact with the acid, such as gloves, weighing paper, and pipette tips, should also be placed in the halogenated waste container.

    • Solutions: If the acid is in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[13] Do not mix with non-halogenated solvent waste, as this increases disposal costs.[11][13]

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents.[7]

  • Bases: While acids are often neutralized with bases, this should not be attempted as a primary disposal method without a specific, validated protocol due to potential exothermic reactions.[15][16]

  • Mineral Acids (Non-Oxidizing and Oxidizing): Incompatible, can lead to heat and toxic gas generation.[12]

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Generated AssessForm Assess Waste Form Start->AssessForm SolidWaste Solid Waste (Pure Compound, Contaminated Labware) AssessForm->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) AssessForm->LiquidWaste Liquid SegregateSolid Segregate into 'Halogenated Solid Waste' Container SolidWaste->SegregateSolid SegregateLiquid Segregate into 'Halogenated Liquid Waste' Container LiquidWaste->SegregateLiquid LabelContainer Label Container Clearly: 'Hazardous Waste' 'this compound' SegregateSolid->LabelContainer SegregateLiquid->LabelContainer StoreSecurely Store Securely in Designated Area LabelContainer->StoreSecurely ArrangePickup Arrange for Pickup by Certified Hazardous Waste Disposal Service StoreSecurely->ArrangePickup Incineration Disposal Method: Incineration at a Permitted Facility ArrangePickup->Incineration

Caption: Disposal workflow for this compound.

Final Disposal: Professional Handling is Key

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[4][17] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases like hydrogen bromide.[5][18]

Under no circumstances should this compound be:

  • Poured down the drain: This can harm aquatic ecosystems and damage plumbing.[4][10]

  • Disposed of in regular trash: This poses a risk to sanitation workers and the environment.

Emergency Procedures: Be Prepared

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.[3]

  • Assess the Spill: For small spills, if you are trained and have the proper equipment, you can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]

  • Cleanup:

    • Wear the appropriate PPE.

    • For solid spills, gently sweep or scoop the material into the designated hazardous waste container.[7] Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbent material into the hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS guidelines) and dispose of all cleanup materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][17]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]

By adhering to these procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a shared responsibility that underpins the trust and credibility of our scientific endeavors.

References

Mastering the Safe Handling of 4,6-Dibromopicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 4,6-Dibromopicolinic acid, a key reagent in various synthetic pathways, demands meticulous handling due to its inherent chemical properties. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded protocol for the safe handling, use, and disposal of this compound, ensuring both operational excellence and a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation/Corrosion: Likely to cause skin irritation upon contact. Prolonged exposure may lead to more severe irritation or chemical burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage. Direct contact with the eyes can cause severe injury.[1][3]

  • Respiratory Tract Irritation: As a powdered solid, airborne dust can cause irritation to the respiratory system if inhaled.[1]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazardous properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact. Nitrile gloves are suitable for incidental contact, while butyl rubber offers enhanced protection for more extensive handling.[4][6]
Eye and Face Protection Chemical Safety Goggles with Side ShieldsEssential for protecting the eyes from splashes or airborne dust particles. Standard safety glasses are insufficient.[5][7]
Body Protection Fully-Buttoned Laboratory CoatProtects the skin and personal clothing from accidental spills and contamination.[5]
Respiratory Protection Use within a Chemical Fume HoodThe primary engineering control to prevent inhalation of hazardous dust. A respirator is typically not required if work is conducted properly within a fume hood.[2][4][5]

Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. The following diagram and step-by-step protocol outline the safe handling of this compound throughout its lifecycle in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS of Analogous Compounds prep_ppe Assemble All Required PPE prep_sds->prep_ppe Proceed to Handling prep_hood Prepare & Verify Fume Hood prep_ppe->prep_hood Proceed to Handling handle_don Don PPE Correctly prep_hood->handle_don Proceed to Handling handle_weigh Weigh Compound in Fume Hood handle_don->handle_weigh Proceed to Cleanup handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Proceed to Cleanup clean_decon Decontaminate Work Surface handle_transfer->clean_decon Proceed to Cleanup clean_doff Doff PPE Correctly clean_decon->clean_doff clean_dispose Segregate & Label Waste clean_doff->clean_dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the SDS of structurally similar compounds like 5-Bromopicolinic acid to understand the potential hazards.[3][7]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.[5]

  • Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area inside the hood should be clean and free of clutter.[2]

Handling:

  • Donning PPE: Put on your PPE in the correct order: first the lab coat, then safety goggles, and finally gloves.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.[4][5]

    • Use a scoop or spatula for transferring the solid. Avoid creating dust clouds.

    • Keep the container with the compound sealed when not in use.[8]

Post-Handling:

  • Decontamination: After use, decontaminate the work surface within the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general sequence is to remove gloves first, followed by the lab coat, and then the safety goggles. Always wash your hands thoroughly after removing PPE.[9][10]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and correct response is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][11]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Minor Spill (inside fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]
Major Spill Evacuate the immediate area and alert laboratory personnel and safety officers.[2]

The following diagram illustrates the decision-making process for responding to an exposure.

G exposure Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation flush_skin Flush with Water for 15 min Remove Contaminated Clothing skin->flush_skin flush_eye Flush with Eyewash for 15 min eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical

Caption: Emergency response workflow for personal exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused this compound and any contaminated materials (e.g., absorbent from spills, contaminated gloves), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13][14]

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix halogenated waste with non-halogenated waste streams.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Waste containing pyridine derivatives may be suitable for high-temperature incineration by a licensed waste disposal facility.[16]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.